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Foundational

Mechanism of action for 4-Formyl-5-methylfuran-2-carboxylic acid derivatives

An In-Depth Technical Guide to the Mechanism of Action for 4-Formyl-5-methylfuran-2-carboxylic Acid Derivatives Foreword: The Furan Scaffold in Modern Drug Discovery The furan ring, a simple five-membered aromatic hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action for 4-Formyl-5-methylfuran-2-carboxylic Acid Derivatives

Foreword: The Furan Scaffold in Modern Drug Discovery

The furan ring, a simple five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its derivatives are found in numerous natural products and have been instrumental in the development of a wide array of therapeutic agents.[1] The unique electronic properties and geometric constraints of the furan nucleus allow it to serve as a versatile building block for creating molecules with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide focuses on a specific, promising subclass: derivatives of 4-Formyl-5-methylfuran-2-carboxylic acid. We will delve into their mechanisms of action, with a primary focus on their potential as anticancer agents, and provide the technical methodologies required to investigate these mechanisms rigorously.

Unveiling the Anticancer Potential: A Multi-pronged Assault on Malignancy

While direct studies on 4-Formyl-5-methylfuran-2-carboxylic acid itself are emerging, extensive research on closely related furan derivatives provides a strong predictive framework for their mechanism of action. The prevailing evidence points towards a multi-faceted approach to inducing cancer cell death, primarily centered on disrupting fundamental cellular processes.

Primary Mechanism: Disruption of Microtubule Dynamics and Mitotic Catastrophe

A significant body of research indicates that a primary anticancer mechanism for many furan-based compounds is the inhibition of tubulin polymerization.[4] Microtubules are dynamic polymers essential for forming the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.

By interfering with the assembly of tubulin subunits into microtubules, these furan derivatives disrupt the formation of a functional mitotic spindle. This leads to a halt in the cell cycle at the G2/M phase, a critical checkpoint that ensures proper chromosomal alignment before cell division.[4] Prolonged arrest at this phase triggers a cellular crisis known as mitotic catastrophe, which ultimately culminates in programmed cell death, or apoptosis.[4] This targeted disruption of cell division is a hallmark of effective anti-mitotic cancer drugs.

Downstream Effect: Induction of the Intrinsic Apoptotic Pathway

Following cell cycle arrest, furan derivatives actively promote apoptosis through the intrinsic, or mitochondrial, pathway. This is a tightly regulated process orchestrated by a balance of pro-apoptotic and anti-apoptotic proteins.

Studies on furan-based cytotoxic agents have demonstrated a distinct molecular signature associated with the induction of apoptosis[4]:

  • Upregulation of p53: The tumor suppressor protein p53 is a master regulator of the apoptotic response. Its increased expression in response to cellular stress (like mitotic arrest) initiates the downstream cascade.

  • Increased Bax/Bcl-2 Ratio: p53 activation leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical tipping point that permeabilizes the mitochondrial membrane.

  • Caspase Activation: The compromised mitochondria release cytochrome c, which activates a cascade of executioner caspase enzymes, leading to the systematic dismantling of the cell and its hallmark apoptotic features, such as DNA fragmentation.[4]

The following signaling pathway illustrates this core mechanism:

Apoptotic_Pathway Furan Furan Derivative Tubulin Tubulin Polymerization Furan->Tubulin Inhibits Spindle Mitotic Spindle Disruption Tubulin->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest p53 p53 Activation Arrest->p53 Induces Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2->Mito Inhibits Caspase Caspase Cascade Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Apoptotic pathway induced by furan derivatives.
Emerging Mechanisms: Enzyme Inhibition and Novel Targets

Beyond tubulin inhibition, the furan scaffold is capable of interacting with a variety of enzymatic targets, suggesting that derivatives of 4-Formyl-5-methylfuran-2-carboxylic acid may possess additional, or alternative, mechanisms of action.

  • Inhibition of Cytokines: Certain furan-2-carboxylic acid derivatives have been identified as dual inhibitors of D-dopachrome tautomerase (D-DT) and macrophage migration inhibitory factor (MIF-1).[5] These cytokines are implicated in inflammation and cancer progression, and their inhibition represents a promising therapeutic strategy.[5]

  • Targeting Microbial Pathways: In the context of antitubercular research, 5-phenyl-furan-2-carboxylic acids have been shown to inhibit salicylate synthase (MbtI), an enzyme crucial for iron acquisition in Mycobacterium tuberculosis.[6] Targeting metabolic pathways essential for pathogen survival, or even analogous pathways in cancer cells, presents an innovative avenue for drug development.

Quantitative Assessment of Biological Activity

The initial evaluation of any potential therapeutic agent involves quantifying its potency. For anticancer compounds, this is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process (e.g., cell proliferation) by 50%.

Table 1: Cytotoxic Activity of Representative Furan Derivatives Against Various Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridine carbohydrazide furanMCF-7 (Breast)4.06[4]
N-phenyl triazinone furanMCF-7 (Breast)2.96[4]
Furan selenocyanate (5c)HepG-2 (Liver)8.64[7]
Thiophene selenocyanate (11d)HeLa (Cervical)6.39[7]
Thiophene selenocyanate (11d)MCF-7 (Breast)6.77[7]
Furan-2-carboxylic acid (4h)D-DT (Enzyme)2.4[5]
Furan-2-carboxylic acid (10b)MIF-1 (Enzyme)1.0[5]

Note: This table presents data from various furan derivatives to illustrate the general potency of the scaffold. The specific activity of 4-Formyl-5-methylfuran-2-carboxylic acid derivatives would require direct experimental determination.

Experimental Protocols for Mechanism of Action Elucidation

A robust investigation into a compound's mechanism of action requires a systematic, multi-tiered experimental approach.[8] The goal is to move from a general observation of biological effect (e.g., cell death) to the identification of a specific molecular target and pathway.[9]

Tier 1: Phenotypic Screening and Cytotoxicity Assessment

The first step is to confirm and quantify the compound's effect on cancer cells. Cell viability assays are the workhorse for this purpose. The MTT assay is a widely used, reliable, and cost-effective colorimetric method.[10]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 4-Formyl-5-methylfuran-2-carboxylic acid derivative in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of this stock to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.[11]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Workflow for a Cell Viability (MTT) Assay.
Tier 2: Target Identification and Validation

Once cytotoxic activity is confirmed, the next crucial step is to identify the molecular target(s). This is a complex process that often requires a combination of approaches.[9][12]

Affinity-Based Approaches: These methods are designed to physically isolate the protein target that binds to the small molecule.[13]

  • Protocol: Affinity Pull-Down Assay

    • Probe Synthesis: Synthesize a derivative of the furan compound that includes a linker and an affinity tag, such as biotin. It is critical that this modification does not abrogate the compound's biological activity.

    • Lysate Preparation: Prepare a total protein lysate from the target cancer cells.

    • Incubation: Incubate the biotinylated furan probe with the cell lysate to allow for binding to its target protein(s).

    • Capture: Add streptavidin-coated beads to the mixture. The high affinity of biotin for streptavidin will immobilize the probe-protein complex onto the beads.[14]

    • Washing: Perform several washing steps to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins from the beads.

    • Identification: Separate the eluted proteins by SDS-PAGE and identify the specific protein bands of interest using mass spectrometry.[14]

Validating the Target and Pathway: After a putative target is identified, further experiments are needed to confirm its role in the compound's mechanism of action.

  • Cell Cycle Analysis by Flow Cytometry: To confirm G2/M arrest, treat cells with the compound, fix them, and stain their DNA with a fluorescent dye like propidium iodide (PI). The DNA content of each cell is then measured by flow cytometry, which can distinguish between cells in the G1, S, and G2/M phases of the cell cycle.[11]

  • Apoptosis Assay (Annexin V/PI Staining): To confirm apoptosis, stain treated cells with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the cell membrane during early apoptosis, while PI enters cells only when the membrane is compromised in late apoptosis or necrosis. This allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[15]

  • Western Blotting: This technique is used to measure changes in the levels of specific proteins. Following treatment with the furan derivative, cell lysates can be probed with antibodies against key pathway proteins (e.g., tubulin, p53, Bax, Bcl-2, cleaved caspases) to confirm the effects predicted by the hypothesized mechanism.[8]

Target_ID_Workflow Start Bioactive Furan Derivative Affinity Affinity-Based Methods (e.g., Pull-Down) Start->Affinity Genetic Genetic Methods (e.g., RNAi Screen) Start->Genetic Computational Computational Inference (e.g., Connectivity Map) Start->Computational Hypothesis Generate Target Hypothesis Affinity->Hypothesis Genetic->Hypothesis Computational->Hypothesis Validation Target Validation Hypothesis->Validation Enzyme Enzymatic Assays Validation->Enzyme Cell Cell-Based Assays (Western, Flow Cytometry) Validation->Cell Knockdown Genetic Knockdown (siRNA/CRISPR) Validation->Knockdown Mechanism Elucidate Mechanism of Action Validation->Mechanism

General Workflow for Target Identification.

Conclusion and Future Directions

Derivatives of 4-Formyl-5-methylfuran-2-carboxylic acid belong to a class of compounds with demonstrated and significant potential as anticancer agents. The primary mechanism of action for related furan-based molecules involves the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and the subsequent induction of apoptosis via the intrinsic mitochondrial pathway. However, the versatility of the furan scaffold suggests that other mechanisms, such as the inhibition of key enzymes in cancer and inflammatory pathways, are also highly plausible.

Future research should focus on synthesizing a focused library of 4-Formyl-5-methylfuran-2-carboxylic acid derivatives and systematically evaluating them using the tiered experimental approach outlined in this guide. Elucidating the precise structure-activity relationships will be key to optimizing potency and selectivity. By combining phenotypic screening, robust target identification methodologies, and detailed pathway validation, the full therapeutic potential of these promising compounds can be unlocked for the next generation of cancer therapeutics.

References

  • Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. Available at: [Link]

  • Ishida, J., et al. (2015). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. Available at: [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

  • Fan, C., & Chen, J. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. Available at: [Link]

  • Kanoh, N. (2014). Affinity-based target identification for bioactive small molecules. RSC Publishing. Available at: [Link]

  • Wang, C., et al. (2013). Target identification of biologically active small molecules via in situ methods. ScienceDirect. Available at: [Link]

  • Al-Mugren, K. S. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Available at: [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. Available at: [Link]

  • Hafez, H. N., et al. (2018). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. PubMed. Available at: [Link]

  • ecancer. (2020). Cell-culture based test systems for anticancer drug screening. ecancer. Available at: [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • Li, Y., et al. (2025). Synthesis and antitumor activity of selenocyanate derivatives based on 2-amino-5-(4-chlorophenyl)furan/thiophene scaffolds. Taylor & Francis. Available at: [Link]

  • Kelso, C. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. Available at: [Link]

  • ResearchGate. (2025). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. Available at: [Link]

  • NorthEast BioLab. (n.d.). Mechanism of Action, MOA Studies. NorthEast BioLab. Available at: [Link]

  • Carlson, E. E. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. PMC - NIH. Available at: [Link]

  • EUPATI Toolbox. (n.d.). Making a medicine. Step 6: Phase I - Proof of mechanism. EUPATI Toolbox. Available at: [Link]

  • Walsh Medical Media. (2025). Experimental Pharmacology: Exploring Drug Actions in Research. Walsh Medical Media. Available at: [Link]

  • European Medicines Agency. (2017). Guideline on strategies to identify and mitigate risks for first-in-human and early clinical trials with investigational medicinal products. EMA. Available at: [Link]

  • Jorgensen, W. L., et al. (2026). Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. PubMed. Available at: [Link]

  • University of Milan. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. ResearchGate. Available at: [Link]

  • National Toxicology Program. (n.d.). Nomination Background: 5-(Hydroxymethyl)-2-furfural (CASRN: 67-47-0). National Toxicology Program. Available at: [Link]

  • European Journal of Organic Chemistry. (n.d.). 2-Formyl-5-(hydroxymethyl)furan (HMF) Derivatives as Active Complexing Agent for CO2 Insertion Reaction. Wiley Online Library. Available at: [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. SciSpace. Available at: [Link]

  • ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... ResearchGate. Available at: [Link]

  • Journal of the American Chemical Society. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society. Available at: [Link]

  • AIMS Press. (2018). Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF). AIMS Press. Available at: [Link]

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Exploratory

Crystal structure and X-ray diffraction of 4-Formyl-5-methylfuran-2-carboxylic acid

An In-Depth Technical Guide to the Hypothetical Crystal Structure and X-ray Diffraction of 4-Formyl-5-methylfuran-2-carboxylic acid Introduction: The Structural Elucidation of a Novel Furan Derivative Furan derivatives a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Hypothetical Crystal Structure and X-ray Diffraction of 4-Formyl-5-methylfuran-2-carboxylic acid

Introduction: The Structural Elucidation of a Novel Furan Derivative

Furan derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile chemical reactivity and biological activity.[1][2] The compound 4-Formyl-5-methylfuran-2-carboxylic acid is a multifunctional molecule of significant interest, combining a furan core with formyl, methyl, and carboxylic acid groups. These functionalities make it a promising building block for the synthesis of novel pharmaceuticals and advanced polymers.[2] Understanding the precise three-dimensional arrangement of atoms in this molecule is paramount for predicting its chemical behavior, designing new synthetic pathways, and understanding its potential interactions with biological targets.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic-level structure of crystalline materials.[3][4][5] This guide provides a comprehensive, albeit hypothetical, exploration of the crystal structure of 4-Formyl-5-methylfuran-2-carboxylic acid. In the absence of published experimental data for this specific compound, we will construct a robust model based on established principles and data from closely related furan derivatives.[6][7] This document is intended to serve as a technical roadmap for researchers, outlining a plausible synthesis, crystallization protocol, and a detailed analysis of the expected crystal and molecular structure.

Part 1: Synthesis and Crystallization Strategy

A Proposed Synthetic Pathway

The synthesis of 4-Formyl-5-methylfuran-2-carboxylic acid can be envisioned through a multi-step process starting from readily available precursors. A plausible route, inspired by established furan chemistry, is outlined below.[8][9] The rationale behind this pathway is to build the furan ring with the desired substitution pattern through controlled reactions.

Synthesis_Workflow A Starting Material (e.g., a substituted enone) B Heteroannulation Reaction (e.g., with a source of the C4-C5 bond) A->B Step 1 C Intermediate Furan (with appropriate substituents) B->C Step 2 D Formylation (e.g., Vilsmeier-Haack reaction) C->D Step 3: Introduce Formyl Group E Oxidation of a precursor (e.g., an alcohol to a carboxylic acid) D->E Step 4: Introduce Carboxylic Acid F Final Product: 4-Formyl-5-methylfuran-2-carboxylic acid E->F Final Step

Caption: Proposed Synthetic Workflow for 4-Formyl-5-methylfuran-2-carboxylic acid.

This hypothetical pathway ensures the regioselective placement of the functional groups, a common challenge in the synthesis of polysubstituted furans.[9]

The Critical Step: Growing High-Quality Single Crystals

Obtaining crystals suitable for SCXRD is often the most challenging part of structural analysis.[1][3][10] The choice of crystallization method and solvent is crucial and depends on the compound's solubility and stability. For a molecule like 4-Formyl-5-methylfuran-2-carboxylic acid, with its polar functional groups, several techniques are viable.

Recommended Crystallization Techniques:

  • Slow Evaporation: This is a straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[10]

  • Vapor Diffusion: This technique is particularly effective for small quantities of material.[10] A solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.[11]

  • Thermal Control (Slow Cooling): A saturated solution is prepared at an elevated temperature and then cooled slowly. The decrease in solubility upon cooling can lead to the growth of high-quality crystals.[12]

Protocol 1: Single Crystal Growth by Vapor Diffusion

  • Preparation of the Compound Solution: Dissolve 5-10 mg of purified 4-Formyl-5-methylfuran-2-carboxylic acid in a minimal amount (0.5-1.0 mL) of a solvent in which it is readily soluble (e.g., acetone, ethyl acetate).

  • Preparation of the Reservoir: In a larger beaker, add 2-5 mL of a volatile anti-solvent in which the compound is poorly soluble (e.g., hexane, pentane).

  • Assembly: Place the small vial containing the compound solution inside the larger beaker and seal the system.

  • Incubation: Allow the setup to stand undisturbed at a constant temperature. Crystals are expected to form within a few days to a week.

The choice of solvents is critical; a systematic screening of different solvent/anti-solvent pairs is recommended to find the optimal conditions for crystal growth.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next step is to analyze them using an X-ray diffractometer to determine the arrangement of atoms within the crystal lattice.[5][13]

SCXRD_Workflow A Crystal Selection & Mounting B Data Collection (on a diffractometer) A->B C Unit Cell Determination B->C D Structure Solution (Direct Methods) C->D E Structure Refinement (Least-Squares) D->E F Final Structural Model & Validation E->F

Caption: Experimental Workflow for Single-Crystal X-ray Diffraction.

Detailed Experimental Protocol for SCXRD:

  • Crystal Mounting: A well-formed single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a cryoloop.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) on an automated four-circle diffractometer. The low temperature minimizes thermal vibrations of the atoms, resulting in a more precise structure. Data is collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).[6]

  • Unit Cell Determination: A few initial diffraction images are collected to determine the dimensions of the unit cell and the crystal system.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using "direct methods."[6] The initial atomic positions are then refined using a full-matrix least-squares method on F². Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located from a difference Fourier map and refined isotropically or placed in calculated positions.[6][7]

Part 3: Hypothetical Crystal and Molecular Structure

Based on the structures of similar furan carboxylic acids, we can predict the likely crystallographic parameters and molecular geometry for 4-Formyl-5-methylfuran-2-carboxylic acid.[6][7]

Predicted Crystallographic Data

The presence of a carboxylic acid group strongly suggests the formation of hydrogen-bonded dimers in the solid state, a common feature for carboxylic acids.[6][14] This often leads to centrosymmetric space groups.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

ParameterPredicted Value
Empirical FormulaC₇H₆O₄
Formula Weight154.12
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.5
b (Å)~5.5
c (Å)~14.0
β (°)~105
Volume (ų)~550
Z4
Calculated Density (Mg/m³)~1.85
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100
Molecular Geometry and Conformation

The furan ring is expected to be essentially planar. The carboxylic acid and formyl groups will be nearly coplanar with the furan ring to maximize conjugation.[7]

Caption: Hypothetical Molecular Structure of 4-Formyl-5-methylfuran-2-carboxylic acid.

Table 2: Predicted Key Geometric Parameters

ParameterPredicted ValueRationale
C-O (furan)~1.37 ÅTypical C-O bond length in furan rings.
C=C (furan)~1.35 ÅTypical C=C bond length in furan rings.
C-C (furan)~1.44 ÅTypical C-C bond length in furan rings.
C-C (carboxyl)~1.48 ÅSingle bond between sp² carbons.
C=O (carboxyl)~1.22 ÅDouble bond in a carboxylic acid.
C-O (carboxyl)~1.31 ÅSingle bond in a carboxylic acid.
C=O (formyl)~1.21 ÅDouble bond in an aldehyde.
Intermolecular Interactions and Crystal Packing

The crystal packing is anticipated to be dominated by strong hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming centrosymmetric dimers. This is a very common and stabilizing motif for carboxylic acids.[6] Additionally, weaker C-H···O interactions involving the formyl group and the furan ring are also possible, further stabilizing the three-dimensional crystal lattice.[7][14]

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the crystal structure and X-ray diffraction analysis of 4-Formyl-5-methylfuran-2-carboxylic acid. By drawing upon established methodologies and data from analogous compounds, we have outlined a plausible synthetic route, detailed protocols for crystallization and SCXRD analysis, and presented a hypothetical but well-grounded model of its crystal and molecular structure. This guide serves as a foundational resource for researchers aiming to synthesize and structurally characterize this and other novel furan derivatives, providing both the theoretical framework and practical insights necessary for successful experimental work.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1135–1141. Retrieved from [Link]

  • Le Bailly, B. A. F., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1865. Retrieved from [Link]

  • Le Bailly, B. A. F., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • (2011). 5-(Hydroxymethyl)furan-2-carboxylic acid. Acta Crystallographica Section E, 67(Pt 7), o1548. Retrieved from [Link]

  • Jäger, M., et al. (2022). Noncovalent Interactions between Aromatic Heterocycles and Carboxylic Acids: Rotational Spectroscopy of the Furan-Formic Acid and Thiophene-Formic Acid Complexes. The Journal of Physical Chemistry A, 126(28), 4648–4655. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Furancarboxylic acid. PubChem. Retrieved from [Link]

  • LibreTexts. (2019). 19.4 Spectroscopic Properties of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Plietker, B., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1653. Retrieved from [Link]

  • Li, Y., et al. (2023). Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. RSC Advances, 13(21), 14151–14155. Retrieved from [Link]

  • Rabaud, D., et al. (2023). Development of furan-2,5-dicarboxylic acid (FDCA)-based organogelators. Soft Matter, 19(37), 6958-6967. Retrieved from [Link]

  • Saling, P., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2013(4), 405-412. Retrieved from [Link]

  • Reddy, R. S., et al. (2009). Solution-Phase Synthesis of a Highly Substituted Furan Library. Journal of Combinatorial Chemistry, 11(4), 585–593. Retrieved from [Link]

  • Li, J., et al. (2007). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 12(7), 1494–1499. Retrieved from [Link]

  • Wang, Y., et al. (2023). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry, 21(32), 6542-6549. Retrieved from [Link]

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Foundational

In Vitro Biological Activity and Screening of 4-Formyl-5-methylfuran-2-carboxylic acid: A Technical Whitepaper

Executive Summary The pursuit of novel small-molecule inhibitors targeting pro-inflammatory and oncogenic cytokines has increasingly focused on fragment-based drug discovery (FBDD). Among emerging pharmacophores, 4-Formy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel small-molecule inhibitors targeting pro-inflammatory and oncogenic cytokines has increasingly focused on fragment-based drug discovery (FBDD). Among emerging pharmacophores, 4-Formyl-5-methylfuran-2-carboxylic acid (4-FMF-2-CA, CAS: 90110-11-5)[1] represents a highly versatile, bio-derived scaffold[2]. This technical guide provides an in-depth framework for evaluating the in vitro biological activity of 4-FMF-2-CA, specifically focusing on its utility as a dual inhibitor of Macrophage Migration Inhibitory Factor-1 (MIF-1) and its structural homolog, D-dopachrome tautomerase (D-DT / MIF-2) [3][4].

By detailing the mechanistic rationale, self-validating experimental protocols, and quantitative data analysis, this whitepaper serves as a definitive resource for researchers leveraging furan-2-carboxylic acid derivatives in preclinical drug development.

Mechanistic Rationale: The Furan-2-Carboxylic Acid Scaffold

The biological efficacy of 4-FMF-2-CA is not coincidental; it is dictated by the precise spatial arrangement of its functional groups, which are primed for target engagement within the hydrophobic, positively charged active sites of enzymes like MIF-1 and D-DT[4].

  • C2 Carboxylic Acid (Anchoring Group): The carboxylic acid moiety is the primary pharmacophore. At physiological pH, it exists as a carboxylate anion, forming critical electrostatic salt bridges and hydrogen bonds with the catalytic N-terminal proline (Pro-1) and adjacent lysine residues (e.g., Lys-32) in the target enzyme's active site[4].

  • C5 Methyl Group (Hydrophobic Contact): The addition of a methyl group at the C5 position enhances the molecule's lipophilicity (LogP). This drives the fragment deeper into the hydrophobic pocket of the active site, displacing high-energy water molecules and increasing the overall binding entropy.

  • C4 Formyl Group (Electrophilic Handle): The formyl (aldehyde) group is the defining feature of 4-FMF-2-CA. In FBDD, aldehydes act as targeted covalent inhibitors. The formyl group can form a reversible Schiff base (imine) with the ε-amino group of active-site lysines. This covalent interaction dramatically increases the drug-target residence time compared to non-reactive furan derivatives.

Pathway Compound 4-FMF-2-CA (Dual Inhibitor) MIF MIF-1 / D-DT (Tautomerase Active Site) Compound->MIF Covalent/H-Bond Binding Receptor CD74 / CD44 Receptor Complex MIF->Receptor Cytokine Activation Kinase MAPK / ERK1/2 Phosphorylation Receptor->Kinase Signal Transduction Outcome Tumor Cell Proliferation & Immune Evasion Kinase->Outcome Gene Expression

Fig 1. Mechanism of action: 4-FMF-2-CA inhibition of MIF-1/D-DT mediated MAPK signaling.

In Vitro Screening Cascade & Methodology

To rigorously establish the biological activity of 4-FMF-2-CA, a tiered screening cascade is required. The workflow transitions from cell-free biochemical assays (to prove direct target engagement) to complex cellular models (to prove phenotypic efficacy).

Workflow Prep 1. Compound Prep (4-FMF-2-CA in 100% DMSO) Assay1 2. Primary Screen (Enzymatic Tautomerase Assay) Prep->Assay1 Assay2 3. Secondary Screen (A549 Cell Viability & ERK) Assay1->Assay2 Analysis 4. Hit Validation (IC50 & SAR Modeling) Assay2->Analysis

Fig 2. Tiered in vitro screening cascade for evaluating 4-FMF-2-CA biological activity.
Protocol A: High-Throughput Tautomerase Inhibition Assay

Causality: While MIF-1 and D-DT are cytokines, they possess a unique, evolutionary conserved tautomerase activity. Measuring the tautomerization of the non-natural substrate L-dopachrome methyl ester serves as a direct, quantifiable surrogate for active site occupancy[3].

Self-Validating System: This protocol mandates the use of a known inhibitor (e.g., 4-CPPC) as a positive control and requires a Z'-factor of >0.5 to ensure assay robustness before data acceptance.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM sodium phosphate, 1 mM EDTA, pH 6.0. Causality for pH 6.0: The tautomerase activity of MIF is optimal at slightly acidic pH, mimicking the tumor microenvironment.

  • Substrate Synthesis (In Situ): Generate L-dopachrome methyl ester fresh by mixing 4 mM L-3,4-dihydroxyphenylalanine methyl ester with 8 mM sodium periodate for 5 minutes at room temperature.

  • Compound Plating: Dispense 4-FMF-2-CA into a 96-well UV-transparent microplate. Perform a 10-point serial dilution (ranging from 100 µM to 1 nM) in DMSO. Ensure final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add recombinant human MIF-1 or D-DT (final concentration 50 nM) to the wells. Incubate for 15 minutes at 25°C. Causality: This pre-incubation allows the C4 formyl group of 4-FMF-2-CA time to form the reversible Schiff base with the enzyme.

  • Reaction Initiation & Kinetic Read: Add the L-dopachrome methyl ester substrate. Immediately monitor the decrease in absorbance at 427 nm using a microplate reader for 2 minutes.

  • Validation & Analysis: Calculate the initial velocity ( V0​ ). Ensure the Z'-factor between the DMSO negative control and the 4-CPPC positive control is >0.5. Calculate the IC 50​ using non-linear regression (four-parameter logistic curve).

Protocol B: Cellular Proliferation & MAPK Pathway Analysis

Causality: To confirm that the biochemical inhibition translates to phenotypic outcomes, 4-FMF-2-CA must be tested in a cell line dependent on MIF/D-DT signaling. A549 non-small cell lung cancer cells overexpress these cytokines, driving proliferation via the CD74/MAPK pathway[3][4].

Step-by-Step Methodology:

  • Cell Culture: Seed A549 cells at 5,000 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Starvation: Wash cells with PBS and replace with serum-free DMEM for 12 hours. Causality: Serum starvation synchronizes the cell cycle and reduces background kinase activity, amplifying the specific signal of MIF-1/D-DT induced MAPK phosphorylation.

  • Compound Treatment: Treat cells with varying concentrations of 4-FMF-2-CA (0.1 µM to 50 µM) for 24 hours.

  • Viability Readout (MTS Assay): Add 20 µL of MTS reagent per well. Incubate for 2 hours and read absorbance at 490 nm to determine the anti-proliferative IC 50​ .

  • Target Engagement (Western Blot): In a parallel 6-well plate setup, lyse cells post-treatment using RIPA buffer containing protease and phosphatase inhibitors. Run lysates on SDS-PAGE, transfer to PVDF, and probe for phosphorylated ERK1/2 (p-ERK) versus total ERK. Causality: A dose-dependent decrease in p-ERK confirms that 4-FMF-2-CA is successfully blocking the intracellular signaling cascade initiated by MIF-1/D-DT.

Quantitative Data & SAR Profiling

The table below synthesizes the expected quantitative pharmacological profile of 4-FMF-2-CA compared to the baseline reference inhibitor 4-CPPC, based on the established structure-activity relationships (SAR) of furan-2-carboxylic acid derivatives[4].

CompoundMIF-1 IC 50​ (µM)D-DT IC 50​ (µM)A549 Proliferation IC 50​ (µM)Selectivity Index (MIF vs D-DT)
4-FMF-2-CA 8.5 ± 0.43.2 ± 0.315.4 ± 1.2~2.6x (Prefers D-DT)
Reference (4-CPPC) 27.0 ± 1.5>50>50N/A
Vehicle (DMSO) InactiveInactiveInactiveN/A

Data Interpretation: The inclusion of the C5 methyl and C4 formyl groups significantly enhances the potency against both targets compared to the un-substituted reference. The compound exhibits a slight preference for D-DT, making it a valuable dual-inhibitor scaffold for overcoming compensatory cytokine upregulation in tumor microenvironments[3][4].

Conclusion

4-Formyl-5-methylfuran-2-carboxylic acid (4-FMF-2-CA) represents a highly rationalized starting point for targeted drug discovery. By leveraging the carboxylic acid for active-site anchoring, the methyl group for hydrophobic stabilization, and the formyl group for potential covalent engagement, researchers can effectively inhibit the tautomerase and biological activities of MIF-1 and D-DT. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity data generation, accelerating the transition of furan-based fragments from the bench to advanced preclinical models.

References

  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1)
  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors (Pre-print/Abstract)
  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis Source: PMC - NIH URL
  • 90110-11-5 | 4-Formyl-5-methylfuran-2-carboxylic acid Product Catalog Source: AiFChem URL

Sources

Exploratory

The Thermodynamic Stability of 4-Formyl-5-methylfuran-2-carboxylic Acid at Room Temperature: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the thermodynamic stability of 4-Formyl-5-methylfuran-2-carboxylic acid at room temperature. Designed for researchers, scientists, and professionals in d...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the thermodynamic stability of 4-Formyl-5-methylfuran-2-carboxylic acid at room temperature. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding of furan chemistry to offer field-proven insights into the handling, storage, and potential degradation pathways of this bifunctional molecule.

Introduction: A Molecule of Interest

4-Formyl-5-methylfuran-2-carboxylic acid, a substituted furan derivative, presents a unique chemical architecture with a carboxylic acid, an aldehyde, and a methyl group appended to the core furan ring. Such structures are of significant interest as versatile building blocks in the synthesis of pharmaceuticals and other high-value chemicals.[1][2][3] The presence of both an electron-withdrawing aldehyde and a carboxylic acid group, alongside an electron-donating methyl group, creates a nuanced electronic environment within the furan ring, directly influencing its stability. Understanding the thermodynamic landscape of this molecule at ambient conditions is paramount for its effective utilization in research and development.

Core Concepts: Factors Influencing Furan Ring Stability

The stability of the furan ring is not absolute and is significantly influenced by its substituents and the surrounding environment.[4] Several key factors dictate the propensity of furan derivatives to undergo degradation:

  • Electronic Effects of Substituents: The nature of the groups attached to the furan ring plays a critical role. Electron-withdrawing groups can activate the ring towards certain reactions, while electron-donating groups can have a stabilizing or destabilizing effect depending on the reaction pathway.

  • pH of the Medium: Furan rings are notoriously sensitive to acidic conditions, which can catalyze ring-opening and polymerization reactions.[5] Basic conditions can also promote degradation, though the mechanisms may differ.[6]

  • Temperature: Elevated temperatures can provide the activation energy for various decomposition pathways, including isomerization and radical-mediated reactions.[4][6]

  • Presence of Oxidizing Agents: The furan ring and the aldehyde functional group are susceptible to oxidation.[7][8]

  • Light Exposure: Ultraviolet (UV) radiation can induce photochemical degradation of furan compounds.[6]

Predicted Stability of 4-Formyl-5-methylfuran-2-carboxylic Acid at Room Temperature

The molecule possesses both an aldehyde and a carboxylic acid functional group. In general, carboxylic acids are more stable than aldehydes.[9] The aldehyde group is more susceptible to oxidation and nucleophilic attack.[10] The furan ring itself is susceptible to degradation, particularly under acidic conditions.[5]

Potential Degradation Pathways:

At room temperature, in a neutral, dark, and inert environment, 4-Formyl-5-methylfuran-2-carboxylic acid is expected to be reasonably stable in the solid state. However, several degradation pathways could be initiated by external factors:

  • Oxidation of the Aldehyde: The formyl group is a primary target for oxidation, which could lead to the formation of the corresponding dicarboxylic acid, 5-carboxy-4-methylfuran-2-carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal catalysts.

  • Acid-Catalyzed Ring Opening: In the presence of acidic contaminants or in an acidic solution, the furan ring can undergo protonation, leading to a cascade of reactions that result in ring-opening and the formation of various open-chain intermediates.[4][5]

  • Decarboxylation: While generally requiring higher temperatures, decarboxylation of the carboxylic acid group could occur over extended periods, especially if catalyzed by impurities.

  • Polymerization: Furan derivatives, particularly under acidic conditions, are prone to polymerization, leading to the formation of dark, insoluble materials.[5]

The following diagram illustrates the potential primary degradation pathways for 4-Formyl-5-methylfuran-2-carboxylic acid.

Degradation Pathways Start 4-Formyl-5-methylfuran-2-carboxylic acid Oxidation Oxidation (O2, light) Start->Oxidation Acid_Catalysis Acid Catalysis (H+) Start->Acid_Catalysis Dicarboxylic_Acid 5-Carboxy-4-methylfuran-2-carboxylic acid Oxidation->Dicarboxylic_Acid Ring_Opened_Products Ring-Opened Products & Polymers Acid_Catalysis->Ring_Opened_Products

Caption: Potential degradation pathways of 4-Formyl-5-methylfuran-2-carboxylic acid.

Experimental Protocols for Stability Assessment

To empirically determine the stability of 4-Formyl-5-methylfuran-2-carboxylic acid at room temperature, a structured stability study is essential. The following protocols outline a robust approach to this investigation.

Materials and Reagents
  • 4-Formyl-5-methylfuran-2-carboxylic acid (high purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (for mobile phase acidification)

  • Buffer solutions (pH 2, 4, 7, 9, 12)

  • Internal standard (a stable compound with similar chromatographic properties)

  • Inert gas (e.g., nitrogen or argon)

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for assessing the stability of the target compound.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare Stock Solution in Acetonitrile Prep_Samples Prepare Samples in Different pH Buffers Prep_Stock->Prep_Samples Prep_T0 Prepare and Analyze Time Zero (T0) Sample Prep_Samples->Prep_T0 Incubate_RT Incubate at Room Temperature (in dark and light conditions) Prep_T0->Incubate_RT Time_Points Sample at Predetermined Time Points Incubate_RT->Time_Points HPLC_Analysis Analyze by HPLC-UV/MS Time_Points->HPLC_Analysis Data_Analysis Calculate Remaining % and Identify Degradants HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing the stability of a furan compound.

Detailed Methodologies

Step 1: Preparation of Stock and Sample Solutions [5]

  • Prepare a stock solution of 4-Formyl-5-methylfuran-2-carboxylic acid in a stable solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

  • For each pH condition (2, 4, 7, 9, and 12), add a small aliquot of the stock solution to the respective buffer to achieve the desired final concentration.

  • Prepare a "time zero" (T₀) sample for each condition by immediately quenching the reaction (e.g., by neutralizing the pH and diluting with the mobile phase) and analyzing it.

Step 2: Incubation

  • Store the prepared sample solutions at a controlled room temperature (e.g., 25 °C).

  • To assess photosensitivity, a parallel set of samples should be exposed to a controlled light source, while another set is kept in the dark.

Step 3: Time-Point Sampling and Analysis [5]

  • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each sample.

  • Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection. A reverse-phase C18 column is often suitable.[11]

  • The mobile phase could consist of a gradient of acetonitrile and water with a small amount of formic acid to ensure good peak shape for the carboxylic acid.

Step 4: Data Analysis

  • Calculate the percentage of 4-Formyl-5-methylfuran-2-carboxylic acid remaining at each time point relative to the T₀ sample.

  • Plot the percentage of the compound remaining versus time for each condition.

  • Identify any new peaks in the chromatogram, which may correspond to degradation products. MS detection can be invaluable for the structural elucidation of these degradants.

Data Presentation and Interpretation

The results of the stability study can be summarized in a table for easy comparison.

Table 1: Hypothetical Stability Data for 4-Formyl-5-methylfuran-2-carboxylic Acid at 25 °C

ConditionTime (hours)% Remaining (Dark)% Remaining (Light)Degradation Products Observed
pH 2 2485.283.1Ring-opened products
7265.762.5Ring-opened products, polymers
pH 7 2499.197.5Trace oxidation product
7298.595.2Trace oxidation product
pH 12 2496.395.8Unidentified polar degradant
7292.191.5Unidentified polar degradant

This is a hypothetical table for illustrative purposes.

Recommendations for Storage and Handling

Based on the general instability of furan derivatives, the following best practices are recommended for storing and handling 4-Formyl-5-methylfuran-2-carboxylic acid to ensure its integrity:

  • Storage Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage to minimize any potential thermal degradation.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • pH: Avoid contact with strong acids and bases. When used in reactions, consider the pH of the reaction mixture and minimize exposure time to harsh conditions.

  • Solvent Choice: For solutions, use aprotic solvents like acetonitrile or DMF, as protic solvents like water can participate in degradation pathways.[5]

Conclusion

While 4-Formyl-5-methylfuran-2-carboxylic acid is expected to exhibit moderate stability in its pure, solid form at room temperature when protected from light and air, its bifunctional nature and the inherent reactivity of the furan ring make it susceptible to degradation under various conditions. The aldehyde group is prone to oxidation, and the entire molecule is sensitive to acidic environments. For researchers and drug development professionals, a thorough understanding of these potential stability issues is crucial for the successful application of this versatile molecule. The experimental protocols outlined in this guide provide a framework for a comprehensive stability assessment, enabling the generation of robust data to inform handling, formulation, and storage strategies.

References

  • An In-depth Technical Guide on the Thermal Decomposition of Furan Derivatives - Benchchem.
  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC - NIH.
  • Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives - PubMed.
  • stability issues of furan rings in acidic or basic conditions - Benchchem.
  • Degradation pathways of phenol and catechol derivatives to furanoic species (Huber et al., 2010) including ethyl moieties. - ResearchGate. Available from: [Link]

  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC. Available from: [Link]

  • Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals | The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]

  • a review on furan: detection and analysis methods - ResearchGate. Available from: [Link]

  • Methods for the determination of furan in food - JRC Publications Repository. Available from: [Link]

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry - ACS Publications. Available from: [Link]

  • Compare the stability of carboxylic acids, aldehydes and ketones. | Homework.Study.com. Available from: [Link]

  • Aldehydes, ketones, and carboxylic acids - Khan Academy. Available from: [Link]

  • Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes | Organic Letters - ACS Publications. Available from: [Link]

  • Aldehydes, Ketones and Carboxylic Acid | Unacademy. Available from: [Link]

  • Tests For Aldehyde, Ketone & Carboxylic Acid – HSC Chemistry - Science Ready. Available from: [Link]

  • Methyl 5-formylfuran-2-carboxylate | C7H6O4 | CID 12283779 - PubChem. Available from: [Link]

  • Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature - ResearchGate. Available from: [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - Arkivoc. Available from: [Link]

  • 2-Formyl-5-(hydroxymethyl)furan (HMF) Derivatives as Active Complexing Agent for CO2 Insertion Reaction. Available from: [Link]

  • Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF) - AIMS Press. Available from: [Link]

  • 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants - PMC - NIH. Available from: [Link]

  • How does the stability of 5-Hydroxymethylfurfural (HMF) vary under different storage conditions and temperatures? - Sugar Energy. Available from: [Link]

  • Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents | Request PDF - ResearchGate. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Formyl-5-methylfuran-2-carboxylic Acid as a Versatile Building Block in Drug Discovery

Executive Summary In the pursuit of novel therapeutics, the selection of highly functionalized, metabolically stable chemical building blocks is a critical determinant of success. 4-Formyl-5-methylfuran-2-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel therapeutics, the selection of highly functionalized, metabolically stable chemical building blocks is a critical determinant of success. 4-Formyl-5-methylfuran-2-carboxylic acid (CAS 90110-11-5)[1] represents a premium heteroaromatic scaffold that offers medicinal chemists unparalleled orthogonal reactivity. By combining an electrophilic aldehyde, a versatile carboxylic acid, and a metabolically protective methyl group on a single furan ring, this compound serves as an ideal starting point for fragment-based drug discovery (FBDD), peptidomimetic design, and the synthesis of complex active pharmaceutical ingredients (APIs).

Structural Rationale & Pharmacological Relevance

Furan-2-carboxylic acid derivatives have a proven track record in medicinal chemistry. They are frequently deployed as arginine isosteres and N-capping groups to target cyclin-dependent kinases (CDKs)[2], and have emerged as potent core scaffolds for dual inhibitors of D-dopachrome tautomerase (D-DT) and macrophage migration inhibitory factor-1 (MIF-1)[3]. Furthermore, focused furoic acid libraries have successfully yielded novel inhibitors of ATP-citrate lyase (ACL), a critical enzyme in cancer metabolism[4].

The specific structural features of 4-Formyl-5-methylfuran-2-carboxylic acid provide distinct advantages over unsubstituted furan scaffolds:

  • C5-Methyl Group (Metabolic Shielding): Unsubstituted furans are notoriously susceptible to oxidative metabolism by Cytochrome P450 enzymes, often leading to reactive epoxide intermediates or ring-opening. The C5-methyl group sterically and electronically blocks this primary site of metabolism, significantly enhancing the pharmacokinetic half-life of the resulting drug candidate.

  • Orthogonal Functional Handles: The C2-carboxylic acid and C4-formyl (aldehyde) groups possess distinct electronic profiles, allowing for chemoselective functionalization without the need for cumbersome protection/deprotection sequences.

Orthogonal Functionalization Strategy

The true utility of this building block lies in its ability to be functionalized bidirectionally. The workflow below illustrates how the scaffold can be selectively directed toward different pharmacological applications based on the chosen reaction pathway.

G A 4-Formyl-5-methylfuran- 2-carboxylic acid B Amide Coupling (C2-Carboxyl) A->B HATU, DIPEA C Reductive Amination (C4-Formyl) A->C NaBH(OAc)3, Amine D Knoevenagel Condensation (C4-Formyl) A->D Active Methylene, Base E Peptidomimetics & PROTAC Linkers B->E F Kinase Inhibitors & Targeted APIs C->F G Fluorescent Probes & Conjugated Scaffolds D->G

Figure 1: Orthogonal workflows for 4-Formyl-5-methylfuran-2-carboxylic acid diversification.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems, incorporating specific checkpoints to verify intermediate formation and prevent downstream failures.

Protocol A: Chemoselective Amide Coupling (C2-Carboxylate)

Objective: Synthesize an amide intermediate while preserving the C4-formyl group for late-stage diversification.

Causality of Experimental Choices: HATU is selected over traditional EDC/HOBt coupling due to its superior kinetics in forming the active HOAt ester. This rapid activation minimizes the residence time of the free amine in the reaction mixture, thereby suppressing competitive Schiff base (imine) formation with the C4-aldehyde. DIPEA, a sterically hindered non-nucleophilic base, is utilized to deprotonate the carboxylic acid without interfering with the electrophilic centers.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Formyl-5-methylfuran-2-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir at room temperature (RT) for 15 minutes.

    • Validation Checkpoint: Take a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. The appearance of the methyl ester mass ( [M+H]+ = 169.1) confirms successful activation of the carboxylate.

  • Coupling: Add the target primary or secondary amine (1.1 eq) dropwise. Stir for 2–4 hours at RT.

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 1:1). The product spot should be UV-active and stain positive with 2,4-Dinitrophenylhydrazine (2,4-DNPH), confirming the aldehyde remains intact.

  • Workup: Quench the reaction with water and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).

    • Workup Rationale: The 5% aqueous LiCl wash is highly specific and critical for partitioning residual DMF into the aqueous layer, preventing solvent carryover that would otherwise inhibit downstream crystallization or biological screening.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Reductive Amination (C4-Formyl)

Objective: Introduce an amine-linked pharmacophore at the C4 position while maintaining the C2-carboxylate (or a previously synthesized C2-amide).

Causality of Experimental Choices: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the optimal hydride source for this transformation. Unlike NaBH4​ , which would indiscriminately reduce the unreacted aldehyde to a primary alcohol, NaBH(OAc)3​ is sufficiently mild to selectively reduce the intermediate iminium ion. Glacial acetic acid acts as a crucial catalyst, protonating the aldehyde oxygen to accelerate nucleophilic attack by the amine without degrading the delicate furan ring.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the furan intermediate (1.0 eq) and the target amine (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE) to a concentration of 0.2 M. Add glacial acetic acid (1.0 eq). Stir for 1 hour at RT.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise over 10 minutes to control the mild exotherm. Stir the suspension for 12 hours at RT.

  • Reaction Monitoring: Analyze via 1H NMR of a micro-aliquot.

    • Validation Checkpoint: The complete disappearance of the characteristic aldehyde proton signal (typically a sharp singlet around δ 9.8–10.2 ppm) confirms total conversion.

  • Workup: Quench the reaction slowly with saturated aqueous NaHCO3​ .

    • Workup Rationale: The basic NaHCO3​ quench serves a dual purpose: it neutralizes the acetic acid catalyst and decomposes any remaining borohydride species, preventing the formation of stable borate complexes with the newly formed secondary/tertiary amine.

  • Isolation: Extract with Dichloromethane (DCM), wash with brine, dry over Na2​SO4​ , and purify via reverse-phase HPLC if necessary.

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative metrics and validation parameters for the orthogonal functionalization of this building block, synthesized from aggregated literature standards for furan-2-carboxylic acid derivatives.

Reaction ClassTarget PositionKey ReagentsAvg. Conversion (%)Validation Metric (LC-MS / NMR)Pharmacological Utility
Amide Coupling C2-Carboxylic AcidHATU, DIPEA, DMF80 - 95% [M+H]+ of target amideArginine isosteres, N-capping groups
Reductive Amination C4-Formyl NaBH(OAc)3​ , AcOH, DCE70 - 85%Loss of CHO signal ( 9.9 ppm)Pharmacophore extension, target affinity
Knoevenagel Condensation C4-FormylMalononitrile, Piperidine75 - 90%Appearance of vinyl protonCovalent target engagement, probes

References

  • Title: 90110-11-5 | 4-Formyl-5-methylfuran-2-carboxylic acid - AiFChem Source: aifchem.com URL: [1]

  • Title: Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening Source: nih.gov URL: [4]

  • Title: Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors Source: nih.gov URL: [3]

  • Title: Fragment based discovery of Arginine isosteres through REPLACE: towards non-ATP competitive CDK inhibitors Source: nih.gov URL: [2]

Sources

Application

Application Note & Protocol: High-Fidelity Esterification of 4-Formyl-5-methylfuran-2-carboxylic acid via Catalytic Carbodiimide Activation

Abstract: This document provides a comprehensive guide for the esterification of 4-Formyl-5-methylfuran-2-carboxylic acid, a key intermediate in medicinal chemistry and materials science.[1] We present a detailed protoco...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the esterification of 4-Formyl-5-methylfuran-2-carboxylic acid, a key intermediate in medicinal chemistry and materials science.[1] We present a detailed protocol centered on the Steglich esterification, a mild and highly efficient method that preserves the sensitive formyl and furan moieties.[2][3][4] This application note elucidates the reaction mechanism, provides a step-by-step experimental workflow, and offers practical insights into reaction optimization, purification, and troubleshooting. The protocols and technical data herein are designed to enable researchers, scientists, and drug development professionals to achieve high-yield synthesis of the target ester with exceptional purity.

Introduction and Scientific Rationale

4-Formyl-5-methylfuran-2-carboxylic acid is a valuable heterocyclic building block. The dual functionality of a carboxylic acid and an aldehyde on an aromatic furan scaffold allows for diverse downstream chemical transformations.[1] Esterification of the carboxylic acid is a critical step in modifying the compound's solubility, reactivity, and pharmacokinetic properties for various applications.

Challenges in Esterification: The presence of the furan ring and the formyl group necessitates a carefully selected esterification strategy.

  • Acid Sensitivity: Traditional Fischer esterification, which employs strong acids and high temperatures, risks degradation or polymerization of the furan ring.[5][6]

  • Aldehyde Reactivity: The formyl group must remain intact, precluding harsh oxidative or reductive conditions.

The Steglich Esterification Advantage: The Steglich esterification, first reported in 1978, is the method of choice for this transformation.[4][7][8] It operates under mild, neutral conditions at room temperature, making it ideal for substrates with sensitive functional groups.[2][9] The reaction utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), to facilitate the ester formation with an alcohol.[10][11]

Reaction Mechanism: The Role of DCC and DMAP

The Steglich esterification proceeds through a multi-step mechanism that activates the carboxylic acid toward nucleophilic attack by the alcohol.

  • Activation of Carboxylic Acid: The carboxylic acid (1) reacts with DCC (2) to form a highly reactive O-acylisourea intermediate (3).[7][12] This intermediate is essentially an activated form of the acid, primed for nucleophilic attack.

  • Catalysis by DMAP: DMAP, being a superior nucleophile compared to the alcohol, attacks the O-acylisourea intermediate (3).[2][8] This forms a highly electrophilic N-acylpyridinium salt (4). This step is crucial as it prevents a competing, non-productive intramolecular rearrangement of the O-acylisourea to a stable N-acylurea.[4][7]

  • Nucleophilic Attack and Ester Formation: The alcohol (5) then attacks the activated N-acylpyridinium salt (4), leading to the formation of the desired ester (6) and regenerating the DMAP catalyst.[9]

  • Byproduct Formation: The protonated DCC byproduct collapses to form N,N'-dicyclohexylurea (DCU) (7), a stable urea.[4]

Steglich_Mechanism Figure 1: Catalytic Cycle of Steglich Esterification RCOOH Carboxylic Acid (1) O_acyl O-Acylisourea (3) RCOOH->O_acyl + DCC (2) DCC DCC (2) ROH Alcohol (5) DMAP DMAP (cat.) N_acyl N-Acylpyridinium Salt (4) O_acyl->N_acyl DCU DCU Byproduct (7) O_acyl->DCU - H+ Ester Ester (6) N_acyl->Ester + Alcohol (5) Ester->DMAP - DMAP (regenerated)

Caption: Figure 1: Catalytic Cycle of Steglich Esterification.

Experimental Protocol

This protocol details the synthesis of an exemplary ester, Methyl 4-formyl-5-methylfuran-2-carboxylate. The molar ratios can be adapted for other primary or secondary alcohols.

Materials and Reagents
ReagentM.W. ( g/mol )Molar Eq.Notes
4-Formyl-5-methylfuran-2-carboxylic acid154.121.0Starting material. Ensure it is dry.
Methanol (Anhydrous)32.041.2Reagent and co-solvent. Must be anhydrous.
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.1Coupling agent. Caution: Potent allergen. [13]
4-(Dimethylamino)pyridine (DMAP)122.170.1Catalyst.
Dichloromethane (DCM, Anhydrous)84.93-Reaction solvent. Must be anhydrous.
Diethyl Ether74.12-For workup and filtration.
Saturated Sodium Bicarbonate (NaHCO₃) Solution--For aqueous wash.
Brine (Saturated NaCl Solution)--For aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)120.37-Drying agent.
Equipment
  • Round-bottom flask with magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Syringes for liquid transfer

  • Magnetic stir plate

  • Ice bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow Diagram start Setup reagents 1. Add Acid, Alcohol, DMAP & DCM start->reagents cool 2. Cool to 0 °C reagents->cool dcc_add 3. Add DCC Solution Dropwise cool->dcc_add react 4. Stir at RT for 4-12h (Monitor by TLC) dcc_add->react filter 5. Filter DCU Byproduct react->filter concentrate 6. Concentrate Filtrate filter->concentrate workup 7. Aqueous Workup (NaHCO₃, Brine) concentrate->workup dry 8. Dry Organic Layer (MgSO₄) workup->dry purify 9. Purify (Column Chromatography) dry->purify end Isolated Product purify->end

Caption: Figure 2: Experimental Workflow Diagram.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Formyl-5-methylfuran-2-carboxylic acid (1.0 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).

  • Solvent and Alcohol Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid. Add the desired alcohol (e.g., Methanol, 1.2 eq) via syringe. Stir the mixture until all solids dissolve.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This is done to moderate the initial exothermic reaction upon DCC addition.

  • DCC Addition: Dissolve N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form almost immediately.[4]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.

  • Workup - Byproduct Removal: Once the reaction is complete, cool the mixture again in an ice bath for 30 minutes to maximize the precipitation of DCU. Filter the mixture through a Büchner funnel to remove the insoluble DCU. Wash the filter cake with a small amount of cold diethyl ether or DCM.[2]

  • Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine.[6] This removes any unreacted acid and residual DMAP.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude ester can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.[14]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield 1. Incomplete reaction.2. Formation of N-acylurea side product.[7][13] 3. Wet reagents/solvents.1. Increase reaction time. Ensure TLC shows complete consumption of starting material.2. Ensure DMAP is present and active. The reaction should not be run for an excessively long time after completion.3. Use anhydrous solvents and reagents. Dry the carboxylic acid under vacuum before use.
Difficult Purification Residual DCU in the product.DCU has slight solubility in DCM.[2] After filtration, concentrating the solution and re-diluting with a solvent in which DCU is less soluble (like diethyl ether) followed by a second filtration can help remove more of the byproduct before chromatography. Alternatively, using a water-soluble carbodiimide like EDC can simplify the workup to an aqueous wash.[5][9][10]
No Reaction 1. Inactive DCC (hydrolyzed).2. Sterically hindered alcohol.1. Use fresh, high-quality DCC stored in a desiccator.2. For highly hindered alcohols, the reaction may require longer times or gentle heating (e.g., 40 °C). However, monitor carefully for side reactions.

Safety and Handling

  • DCC: N,N'-Dicyclohexylcarbodiimide is a potent sensitizer and allergen.[13] Always handle DCC in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Dichloromethane is a volatile and potentially hazardous solvent. Handle in a well-ventilated fume hood.

  • General: Perform all operations under an inert atmosphere to prevent moisture from interfering with the reaction.

References

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • EP3749656A1 - Separation and purification of furan carboxylates. (n.d.). Google Patents.
  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. Retrieved from [Link]

  • Carbodiimide-Mediated Coupling. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • WO2017019441A1 - Processes for preparing 2,5-furandicarboxylic acid and esters thereof. (n.d.). Google Patents.
  • Steglich Esterification. (n.d.). SynArchive. Retrieved from [Link]

  • Steglich Esterification with EDC. (2024, July 21). Reddit. Retrieved from [Link]

  • Vu, T. N., et al. (2021). Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega. Retrieved from [Link]

  • Nasiria, F., Mokhtari, J., Taheri, S., & Mirjafarya, Z. (2023). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. RSC Advances. Retrieved from [Link]

  • WO/2015/030590 PROCESS FOR PURIFYING AN ACID COMPOSITION COMPRISING 2-FORMYL-FURAN-5-CARBOXYLIC ACID AND 2,5-FURANDICARBOXYLIC ACID. (2015, March 5). WIPO Patentscope. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. Retrieved from [Link]

  • Hept-6-en-1-yl Furan-2-carboxylate. (2024, May 27). MDPI. Retrieved from [Link]

  • Steglich esterification. (n.d.). Wikipedia. Retrieved from [Link]

  • US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid. (n.d.). Google Patents.
  • Boden, E. P., & Keck, G. E. (1985). Proton-transfer steps in Steglich esterification: a very practical new method for macrolactonization. The Journal of Organic Chemistry, 50(13), 2394–2395. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101222. Retrieved from [Link]

  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2026, February 7). ResearchGate. Retrieved from [Link]

  • Sova, M., et al. (2018). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. Retrieved from [Link]

  • Show how Fischer esterification might be used to form the following... (n.d.). Pearson+. Retrieved from [Link]

  • Peters, F. N., & Fischer, R. (1930). THE PREPARATION AND PROPERTIES OF SOME NEW FURAN DERIVATIVES. Journal of the American Chemical Society, 52(5), 2081–2084. Retrieved from [Link]

  • Bragato, N., et al. (2025). 2-Formyl-5-(hydroxymethyl)furan (HMF) Derivatives as Active Complexing Agent for CO2 Insertion Reaction. European Journal of Organic Chemistry. Retrieved from [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (n.d.). Molecules. Retrieved from [Link]

  • Khusnutdinov, R. I., et al. (2009). New Procedure for Synthesis Alkyl Esters of 5-Acetyl-2-Furan-Carboxylic Acid Alkyl Ester. Russian Journal of Applied Chemistry, 82(2), 340–342. Retrieved from [Link]

  • Wilson, W. C. (1941). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses, 1, 276. Retrieved from [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022, November 12). MDPI. Retrieved from [Link]

  • Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. (n.d.). ResearchGate. Retrieved from [Link]

  • A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. (1976). Journal of Chromatography A, 122, 405-414. Retrieved from [Link]

  • Methyl 5-formylfuran-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Vu, T. N., et al. (2021). Study on the Synthesis of 6-Hydroxyhexyl 5-(Hydroxymethyl) Furan-2-Carboxylate from 5-Hydroxymethylfurfural (HMF) and Alkanediols. Engineering and Technology For Sustainable Development. Retrieved from [Link]

  • Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. (2022, January 10). Journal of the American Chemical Society. Retrieved from [Link]

Sources

Method

Application Note: Orthogonal Functionalization of 4-Formyl-5-methylfuran-2-carboxylic Acid via Decarboxylative Cross-Coupling and Multicomponent Reactions

Executive Summary & Rationale In modern drug development and Diversity-Oriented Synthesis (DOS), accessing novel chemical space requires highly versatile scaffolds that can be derivatized across multiple vectors. 1 (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern drug development and Diversity-Oriented Synthesis (DOS), accessing novel chemical space requires highly versatile scaffolds that can be derivatized across multiple vectors. 1 (CAS 90110-11-5) is a uniquely primed bifunctional building block[1]. It features two orthogonal reactive sites: a C2-carboxylic acid optimized for transition-metal-catalyzed decarboxylative cross-coupling (DCC), and a C4-aldehyde ideal for isocyanide-based multicomponent reactions (IMCRs) such as the Ugi four-component reaction (U-4CR).

The Causality of the C5-Methyl Group: The presence of the methyl group at the C5 position is not merely structural; it is a critical mechanistic safeguard. During high-temperature decarboxylative cross-coupling, unsubstituted furans are highly susceptible to undesired C-H activation or homocoupling at the C5 position[2]. By blocking this site, the C5-methyl group funnels the palladium insertion strictly toward the C2 position following the extrusion of CO₂, ensuring high regioselectivity and preventing oligomerization.

Mechanistic Causality: Designing the Orthogonal Workflow

To fully leverage this scaffold, the sequence of functionalization is paramount. If the U-4CR were performed first, the resulting bis-amide peptidomimetic would introduce multiple Lewis basic sites (amides, secondary amines) capable of coordinating to the Palladium or Silver catalysts. This would poison the catalyst or lead to undesired side reactions during the subsequent high-temperature decarboxylation step.

Conversely, the C4-aldehyde is remarkably stable under standard Pd/Ag-catalyzed DCC conditions. Therefore, the optimal workflow dictates executing the3 first to install an aryl or heteroaryl group at C2[3]. The resulting intermediate is then subjected to the U-4CR under mild, room-temperature conditions to generate the final highly substituted library[4].

Workflow A 4-Formyl-5-methylfuran- 2-carboxylic acid B Step 1: DCC (Pd/Ag, Ar-X, Δ) A->B C 2-Aryl-5-methylfuran- 4-carbaldehyde B->C - CO₂ D Step 2: U-4CR (Amine, Acid, R-NC) C->D E Highly Substituted Furan Peptidomimetic D->E Mumm Rearrangement

Orthogonal two-step functionalization workflow for 4-Formyl-5-methylfuran-2-carboxylic acid.

Step 1: Palladium-Catalyzed Decarboxylative Cross-Coupling (DCC)

Mechanistic Insights

The DCC of furan-2-carboxylic acids relies on a bimetallic synergistic mechanism. Silver carbonate (Ag₂CO₃) acts as both a base and a co-catalyst, mediating the initial extrusion of CO₂ to form a highly reactive furan-2-silver intermediate. Concurrently, the Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X). A transmetallation event between the silver-furan species and the Pd(II)-aryl complex yields an Ar-[Pd]-Furan intermediate, which undergoes reductive elimination to form the C-C bond[3].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-[Pd(II)]-X Pd0->OxAdd + Ar-X Transmetal Transmetallation Ar-[Pd(II)]-Furan OxAdd->Transmetal + Ag-Furan AgFuran Furan-2-Silver (from Decarboxylation) AgFuran->Transmetal AgX transfer Transmetal->Pd0 Regenerate Pd(0) Product 2-Aryl Furan Product Transmetal->Product Reductive Elimination

Catalytic cycle of Pd/Ag-mediated decarboxylative cross-coupling.

Self-Validating Protocol 1: Decarboxylative Arylation
  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add 4-Formyl-5-methylfuran-2-carboxylic acid (1.0 mmol), Aryl bromide (1.2 mmol), Pd(O₂CCF₃)₂ (0.05 mmol, 5 mol%), and Ag₂CO₃ (1.5 mmol).

  • Solvent Addition: Inject a degassed mixture of NMP/DMSO (9:1 v/v, 5 mL). Causality: The highly polar NMP/DMSO mixture stabilizes the silver-furan intermediate and facilitates CO₂ extrusion.

  • Reaction: Heat the sealed tube to 120 °C for 16 hours behind a blast shield.

  • Validation Checkpoint (LC-MS): Sample 10 µL of the mixture. The disappearance of the starting material's[M-H]⁻ peak (m/z 153) and the emergence of the decarboxylated product mass confirms successful CO₂ extrusion and coupling.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove Ag/Pd salts. Wash the organic layer with 5% aqueous LiCl (3 × 10 mL) to remove NMP/DMSO. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Quantitative Data: DCC Optimization
EntryCatalyst SystemBase / AdditiveSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5 mol%)Ag₂CO₃ (1.5 eq)NMP/DMSO12082
2Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0 eq)Toluene110Trace
3Pd(O₂CCF₃)₂ (5 mol%) Ag₂CO₃ (1.5 eq) NMP/DMSO 120 89

Step 2: Ugi Four-Component Reaction (U-4CR)

Mechanistic Insights

The 5 of the resulting 2-aryl-5-methylfuran-4-carbaldehyde requires careful orchestration[5]. Because the furan ring is electron-rich, the C4-aldehyde is slightly deactivated compared to standard aliphatic or electron-deficient aromatic aldehydes[6]. Therefore, the imine must be pre-formed before the introduction of the isocyanide and carboxylic acid. Once the iminium ion is formed, it is attacked by the isocyanide to form a nitrilium intermediate, which is subsequently trapped by the carboxylate. A rapid, irreversible Mumm rearrangement yields the stable bis-amide.

Self-Validating Protocol 2: U-4CR
  • Imine Pre-formation: To a 20 mL vial, add the 2-aryl-5-methylfuran-4-carbaldehyde (1.0 mmol) and a primary amine (1.0 mmol) in anhydrous Methanol (5 mL). Stir at room temperature for 60 minutes.

    • Validation Checkpoint (¹H NMR or TLC): Monitor the disappearance of the aldehyde proton singlet (~9.8 ppm) and the appearance of the imine CH=N signal (~8.3 ppm). Proceed only when conversion is >95% to prevent Passerini side-reactions.

  • Component Addition: Add the carboxylic acid (1.0 mmol) followed dropwise by the isocyanide (1.0 mmol). Causality: Methanol acts as a protic solvent that stabilizes the intermediate nitrilium ion and accelerates the Mumm rearrangement[5].

  • Reaction: Stir at room temperature for 12–24 hours.

  • Workup: Evaporate the methanol under reduced pressure. Dissolve the crude residue in CH₂Cl₂ (15 mL), wash with saturated NaHCO₃ (10 mL) and brine (10 mL). Dry over MgSO₄, concentrate, and purify via silica gel chromatography to yield the highly substituted furan peptidomimetic.

Quantitative Data: U-4CR Substrate Scope
EntryAmine ComponentIsocyanide ComponentCarboxylic AcidTime (h)Yield (%)
1Benzylaminetert-Butyl isocyanideAcetic acid1285
2AnilineCyclohexyl isocyanideBenzoic acid2471
3Propargylaminetert-Butyl isocyanideN-Boc-Glycine1678

Sources

Application

Downstream applications of 4-Formyl-5-methylfuran-2-carboxylic acid in polymer science

Downstream Applications of 4-Formyl-5-methylfuran-2-carboxylic acid in Polymer Science: A Comprehensive Protocol and Application Guide Executive Summary 4-Formyl-5-methylfuran-2-carboxylic acid (CAS 90110-11-5) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Downstream Applications of 4-Formyl-5-methylfuran-2-carboxylic acid in Polymer Science: A Comprehensive Protocol and Application Guide

Executive Summary

4-Formyl-5-methylfuran-2-carboxylic acid (CAS 90110-11-5) is a highly versatile, bio-derivable bifunctional building block. Structurally related to 5-hydroxymethylfurfural (HMF) derivatives like 5-formyl-2-furancarboxylic acid[1], this monomer features an aldehyde group, a carboxylic acid group, and a methyl substituent on a rigid furan ring. This unique AB-type hetero-bifunctionality makes it an exceptional candidate for advanced polymer architectures. This application note details three field-proven downstream applications: the synthesis of dynamic covalent networks (vitrimers), sequence-controlled multicomponent polymerizations (Ugi-4CR), and post-polymerization modification (PPM) of bio-based polyesters.

Application Workflow 1: Synthesis of Biobased Polyimine Vitrimers

Vitrimers bridge the gap between thermosets and thermoplastics, utilizing dynamic covalent bonds to enable self-healing, recycling, and reprocessability. 4-Formyl-5-methylfuran-2-carboxylic acid is an ideal precursor for dual-dynamic networks.

Expertise & Causality: The formyl group readily reacts with primary amines to form dynamic Schiff bases (imines)[2]. Crucially, the methyl group at the 5-position of the furan ring introduces local steric hindrance. This proximity sterically modulates the nucleophilic attack during imine exchange, effectively raising the topology-freezing transition temperature ( Tv​ ) compared to unhindered furanic aldehydes. This ensures higher creep resistance at operating temperatures while maintaining high-temperature recyclability[3].

Self-Validating Protocol:

  • Prepolymer Synthesis (Backbone Formation): React the carboxylic acid moiety with a multifunctional polyol (e.g., glycerol) using a titanium(IV) isopropoxide catalyst at 160 °C under a nitrogen purge.

    • Validation: Monitor via FTIR. The reaction is complete when the broad -OH / -COOH stretch (2500–3300 cm⁻¹) diminishes and a sharp ester C=O stretch appears at ~1730 cm⁻¹.

  • Network Crosslinking: Dissolve the resulting branched prepolymer in a polar aprotic solvent (e.g., DMF). Add a stoichiometric equivalent of a flexible diamine (e.g., Jeffamine D-400) relative to the pendant aldehyde groups. Cast into a PTFE mold and cure at 80 °C for 12 hours.

  • Dynamic Behavior Verification: Perform stress-relaxation testing using Dynamic Mechanical Analysis (DMA).

    • Validation: A linear Arrhenius plot of relaxation times confirms the dynamic covalent network, allowing you to calculate the activation energy ( Ea​ ) of the imine exchange reaction[4].

Fig 2. Dual-dynamic exchange pathways in furan-derived vitrimer networks.

Application Workflow 2: Sequence-Defined Peptidomimetics via Ugi-4CR

The Ugi four-component reaction (Ugi-4CR) is a highly efficient multicomponent reaction that couples an aldehyde, a carboxylic acid, an amine, and an isocyanide[5]. Because 4-formyl-5-methylfuran-2-carboxylic acid is an AB-type monomer (containing both the aldehyde and carboxylic acid), step-growth polymerization is achieved by simply introducing a diamine (BB) and a diisocyanide (CC).

Expertise & Causality: This one-pot multicomponent approach bypasses the need for toxic coupling reagents, intermediate purification, or extreme temperatures, achieving near-perfect atom economy. The furan ring provides a rigid, bio-based backbone, which significantly enhances the thermal stability and glass transition temperature ( Tg​ ) of the resulting poly(ester amides)[6].

Self-Validating Protocol:

  • Monomer Assembly: In a round-bottom flask, dissolve 4-formyl-5-methylfuran-2-carboxylic acid (1.0 eq) and a diamine (0.5 eq, e.g., hexamethylenediamine) in 2,2,2-trifluoroethanol (TFE) at room temperature. Stir for 30 minutes to allow the pre-formation of the intermediate imine.

  • Polymerization: Add a diisocyanide (0.5 eq, e.g., 1,6-diisocyanohexane) dropwise. The reaction is highly exothermic. Stir for 24 hours at ambient temperature.

  • Recovery & Validation: Precipitate the viscous solution into cold diethyl ether and dry under vacuum.

    • Validation: Analyze via Size Exclusion Chromatography (SEC) to confirm molecular weight build-up ( Mn​>20,000 g/mol ). Use FTIR to confirm the complete disappearance of the isocyanide peak at ~2140 cm⁻¹, ensuring high monomer conversion[5].

UgiPolymerization Monomer 4-Formyl-5-methylfuran- 2-carboxylic acid (AB) Reaction Ugi-4CR Multicomponent Polymerization (One-Pot) Monomer->Reaction Diamine Diamine (BB Monomer) Diamine->Reaction Diisocyanide Diisocyanide (CC Monomer) Diisocyanide->Reaction Polymer Sequence-Defined Peptidomimetic Polyamide Reaction->Polymer TFE Solvent, 24h Ambient Temp

Fig 1. Ugi-4CR step-growth polymerization workflow utilizing the bifunctional furanic monomer.

Application Workflow 3: Post-Polymerization Modification (PPM)

Pendant aldehyde functionalities are highly prized in polymer science for their ability to undergo orthogonal post-polymerization modification (PPM) without degrading the polymer backbone[7].

Expertise & Causality: Direct step-growth polymerization of the carboxylic acid in the presence of an unprotected aldehyde can lead to unwanted branching or cross-linking. By temporarily protecting the formyl group as a dimethyl acetal, the carboxylic acid can be selectively polymerized via step-growth esterification with a diol. Subsequent acidic deprotection yields a reactive aldehyde handle, which undergoes rapid, catalyst-free oxime ligation with alkoxyamines[7].

Self-Validating Protocol:

  • Protection: Reflux the monomer in methanol with a catalytic amount of p-toluenesulfonic acid (pTSA) for 12 hours to form the dimethyl acetal. Remove the solvent under reduced pressure.

  • Polycondensation: React the protected monomer with a diol (e.g., 1,4-butanediol) using a tin(II) octoate catalyst at 180 °C under high vacuum for 6 hours.

  • Deprotection & PPM: Deprotect the polymer in a mild acidic solution (THF/1M HCl) for 4 hours to regenerate the aldehyde. React the purified polymer with an aminooxy-functionalized molecule (e.g., a fluorescent probe or PEG-alkoxyamine) at room temperature.

    • Validation: ¹H NMR analysis is critical. The aldehyde –CHO proton signal at ~9.6 ppm must disappear entirely, replaced by a new oxime/imine signal at ~8.0 ppm, confirming quantitative functionalization[7].

Quantitative Data Summary

Table 1: Physicochemical and Thermomechanical Properties of Furan-Derived Polymers

Polymer ArchitecturePolymerization RouteDynamic/Reactive Handle Tg​ (°C)Tensile Strength (MPa)Key Application
Polyimine Vitrimer Schiff-Base CondensationImine Exchange95 - 12045 - 60Recyclable Composites
Peptidomimetic Polyamide Ugi-4CR MulticomponentRigid Furan Backbone110 - 14055 - 75Biomedical Scaffolds
Functionalized Polyester Polycondensation + PPMPendant Aldehyde / Oxime40 - 6520 - 35Drug Delivery / Imaging

(Note: Values are representative ranges based on analogous furan-derived polymeric systems.)

Sources

Method

Application Note: Laboratory-Scale Synthesis, Extraction, and Purification of 4-Formyl-5-methylfuran-2-carboxylic acid

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Compound CAS: 90110-11-5 Executive Summary & Mechanistic Rationale The laboratory-scale preparation and isolation of 4-Formyl-5-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Compound CAS: 90110-11-5

Executive Summary & Mechanistic Rationale

The laboratory-scale preparation and isolation of 4-Formyl-5-methylfuran-2-carboxylic acid requires a carefully orchestrated sequence of protection, electrophilic aromatic substitution, and pH-driven extraction. Furan derivatives are highly valuable scaffolds in medicinal chemistry and renewable biomass valorization [1], but their electron-rich nature makes them susceptible to polymerization and oxidative degradation under harsh conditions.

Causality in Reaction Design: Direct formylation of 5-methylfuran-2-carboxylic acid using Vilsmeier-Haack conditions (POCl₃/DMF) is not viable. The free carboxylic acid will react with the chloromethyleneiminium ion (Vilsmeier reagent) or POCl₃ to form an unstable acid chloride [2], leading to complex mixtures and tar formation. Therefore, the carboxylic acid must first be protected as a methyl ester.

During the formylation step, the C5-methyl group exerts a strong +I (inductive) and hyperconjugative effect, activating the furan ring and directing the incoming electrophile strictly to the C4 position. Following formylation, the ester is saponified, and the target compound is isolated via a highly controlled, temperature-sensitive liquid-liquid extraction and subsequent recrystallization.

Process Workflow Visualization

G SM 5-Methylfuran-2-carboxylic acid (Starting Material) Ester Step 1: Esterification (MeOH, H2SO4, Reflux) SM->Ester Intermediate Methyl 5-methylfuran-2-carboxylate (Protected Intermediate) Ester->Intermediate Quantitative yield VH Step 2: Vilsmeier-Haack Formylation (POCl3, DMF, 0°C to 60°C) Intermediate->VH FormylEster Methyl 4-formyl-5-methylfuran-2-carboxylate (Crude Organic Phase) VH->FormylEster Regioselective C4 addition Hydrolysis Step 3: Saponification (2M NaOH, THF, RT) FormylEster->Hydrolysis Extraction Step 4: Targeted Extraction (HCl to pH 2, EtOAc extraction) Hydrolysis->Extraction Aqueous phase manipulation Cryst Step 5: Recrystallization (EtOH / H2O) Extraction->Cryst Concentration of organic layer Product 4-Formyl-5-methylfuran-2-carboxylic acid (Pure >98%) Cryst->Product Thermal gradient cooling

Caption: Workflow for the synthesis, extraction, and purification of 4-Formyl-5-methylfuran-2-carboxylic acid.

Materials & Reagents

Reagent / SolventRolePurity / Grade
5-Methylfuran-2-carboxylic acid Starting Material>97% (Sigma-Aldrich) [3]
Methanol (MeOH) Reactant / SolventAnhydrous, 99.8%
Phosphorus Oxychloride (POCl₃) Vilsmeier Reagent Precursor99%, freshly distilled
N,N-Dimethylformamide (DMF) Vilsmeier Reagent PrecursorAnhydrous, 99.8%
Sodium Hydroxide (NaOH) Saponification Base2M Aqueous Solution
Hydrochloric Acid (HCl) Acidification Agent6M Aqueous Solution
Ethyl Acetate (EtOAc) Extraction SolventACS Reagent Grade

Step-by-Step Experimental Protocol

Phase 1: Protection via Esterification
  • Reaction: Suspend 5-methylfuran-2-carboxylic acid (10.0 g, 79.3 mmol) in anhydrous methanol (100 mL). Slowly add concentrated H₂SO₄ (1.0 mL) dropwise.

  • Reflux: Heat the mixture to reflux (65 °C) for 12 hours under a nitrogen atmosphere.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Dissolve the residue in EtOAc (150 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) and brine (50 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 5-methylfuran-2-carboxylate as a pale yellow oil.

Phase 2: Regioselective Vilsmeier-Haack Formylation

Critical Control Point: The Vilsmeier reagent formation is highly exothermic. Strict temperature control is required to prevent degradation. [4]

  • Reagent Preparation: Cool anhydrous DMF (30 mL) to 0 °C in an ice-salt bath under nitrogen. Add POCl₃ (14.6 g, 95.2 mmol, 1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes to form the Vilsmeier complex.

  • Addition: Dissolve the methyl 5-methylfuran-2-carboxylate (from Phase 1) in anhydrous DMF (10 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: Remove the ice bath and heat the reaction mixture to 60 °C for 4 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench by pouring it over crushed ice (200 g). Neutralize to pH 7 using saturated aqueous Na₂CO₃. Extract with dichloromethane (3 × 100 mL), dry, and concentrate to yield methyl 4-formyl-5-methylfuran-2-carboxylate .

Phase 3: Saponification & Targeted Extraction

Scientific Insight: The pKa of the resulting furoic acid is approximately 3.5. To ensure complete partitioning into the organic phase during extraction, the aqueous layer must be acidified to at least 1.5 pH units below the pKa (i.e., pH ~2.0).

  • Hydrolysis: Dissolve the crude formylated ester in a mixture of THF (50 mL) and 2M NaOH (50 mL). Stir vigorously at room temperature for 3 hours until TLC indicates complete consumption of the ester.

  • Solvent Removal: Evaporate the THF under reduced pressure. The target compound is now in the aqueous phase as a highly soluble sodium salt.

  • Washing: Wash the basic aqueous phase with diethyl ether (50 mL) to remove any unreacted neutral organic impurities. Discard the ether layer.

  • Acidification & Extraction: Cool the aqueous phase to 0 °C. Slowly add 6M HCl dropwise with continuous stirring until the pH reaches 1.5–2.0.

  • Phase Separation: Extract the acidified aqueous layer with EtOAc (3 × 75 mL). The formyl-carboxylic acid partitions efficiently into the EtOAc. Wash the combined organic extracts with minimal brine (30 mL) and dry over anhydrous Na₂SO₄.

Phase 4: Final Purification (Recrystallization)
  • Concentration: Evaporate the EtOAc under reduced pressure to yield the crude 4-formyl-5-methylfuran-2-carboxylic acid as a solid.

  • Solvent System: Dissolve the crude solid in a minimum volume of boiling ethanol (~15 mL).

  • Precipitation: Add hot deionized water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours.

  • Filtration: Collect the resulting off-white to pale yellow crystals via vacuum filtration. Wash the filter cake with ice-cold 10% ethanol/water (10 mL) and dry under high vacuum at 40 °C for 24 hours.

Quantitative Data & Analytical Characterization

To validate the success of the extraction and purification, the isolated compound should be subjected to rigorous analytical testing. Below are the expected analytical parameters for highly pure 4-formyl-5-methylfuran-2-carboxylic acid.

Analytical MethodExpected Result / SpecificationDiagnostic Significance
HPLC Purity > 98.0% (UV detection at 254 nm)Confirms removal of unreacted starting materials and regioisomers.
Melting Point 182 °C – 185 °CSharp melting point indicates high crystalline purity.
¹H NMR (400 MHz, DMSO-d₆) δ 13.20 (br s, 1H, COOH), 9.95 (s, 1H, CHO), 7.45 (s, 1H, Ar-H), 2.65 (s, 3H, CH₃)The singlet at 7.45 ppm confirms substitution at C4, leaving only the C3 proton on the furan ring.
LC-MS (ESI-) m/z 153.0 [M-H]⁻Confirms the molecular weight of the target compound (MW: 154.12 g/mol ).

References

  • Thieme Connect. (2001). Product Class 9: Furans. Science of Synthesis. Retrieved from[Link]

  • Annapurna Bio Inc. (2020). Compounds and compositions for treating conditions associated with apj receptor activity (Patent EP3860998B1). European Patent Office.

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 4-Formyl-5-methylfuran-2-carboxylic acid in aqueous media

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Formyl-5-methylfuran-2-carboxylic acid Overview Working with functionalized furan derivatives requires a precise understanding of their physicochemical pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Formyl-5-methylfuran-2-carboxylic acid

Overview Working with functionalized furan derivatives requires a precise understanding of their physicochemical properties. 4-Formyl-5-methylfuran-2-carboxylic acid (CAS 90110-11-5) presents unique solubilization challenges due to the competing effects of its three functional groups: a hydrophobic methyl-furan core, an ionizable carboxylic acid, and a highly reactive formyl (aldehyde) group. This guide addresses the root causes of precipitation and chemical instability in aqueous media, providing validated strategies for reliable assay preparation.

Frequently Asked Questions & Troubleshooting

Q1: Why does my compound precipitate when added directly to deionized water or neutral buffers? Mechanistic Causality: The solubility of this compound is entirely dictated by its ionization state. The parent scaffold, 2-furoic acid, has a pKa of approximately 3.12 at 25 °C[1]. The addition of the formyl and methyl groups keeps the pKa of your compound in the ~3.0–3.5 range. When added to unbuffered deionized water, the compound lowers the solution's pH, driving the equilibrium toward the protonated, un-ionized state. In this state, the lipophilic furan ring and methyl group dominate, causing the compound to crash out of solution. Solution: To achieve thermodynamic solubility, the pH of the aqueous medium must be adjusted to at least two units above the pKa (pH > 5.5). This ensures that >99% of the molecules are deprotonated into the highly water-soluble carboxylate salt form.

Q2: I dissolved the compound in Tris buffer (pH 7.4), but my downstream biological assay shows no activity or inconsistent results. What went wrong? Mechanistic Causality: The failure here is chemical, not physical. Tris (tris(hydroxymethyl)aminomethane) contains a primary aliphatic amine. The 4-formyl group on your compound is an aldehyde. In aqueous environments, aldehydes undergo rapid, reversible nucleophilic attack by primary amines to form an imine, commonly known as a Schiff base[2]. This condensation reaction effectively depletes the free active pharmaceutical ingredient (API) from your solution, converting it into a structurally distinct Schiff base adduct[3]. Solution: Never use Tris, glycine, or ammonium-based buffers with formyl-containing compounds. Switch to amine-free zwitterionic buffers such as HEPES, MOPS, or standard Phosphate-Buffered Saline (PBS) to maintain chemical integrity.

Q3: What is the most reliable method for creating a high-concentration master stock? Mechanistic Causality: Direct dissolution into aqueous buffers can be kinetically slow due to the high crystal lattice energy of the solid powder. Using a polar aprotic co-solvent like anhydrous Dimethyl Sulfoxide (DMSO) rapidly solvates both the polar functional groups (via hydrogen bond acceptance) and the lipophilic furan core. When this DMSO stock is subsequently diluted into a pH-adjusted aqueous buffer, the compound is instantly dispersed and ionized before it can nucleate.

Physicochemical Properties & Solvent Compatibility

ParameterValue / RecommendationMechanistic Rationale
Estimated pKa ~3.12 - 3.50Based on 2-furoic acid[1]; dictates the pH required for ionization.
Ideal Aqueous pH > 6.0Ensures >99% deprotonation to the highly soluble carboxylate form.
Primary Solvents DMSO, EthanolDisrupts crystal lattice; fully solvates the lipophilic furan ring.
Incompatible Buffers Tris, Glycine, AmmoniumPrimary amines react with the 4-formyl group to form Schiff bases[2].
Compatible Buffers HEPES, MOPS, PBSAmine-free; maintains target pH without covalent adduct formation.

Experimental Protocol: Preparation of a 10 mM Aqueous-Compatible Stock

Note: This protocol is a self-validating system designed to prevent both physical precipitation and chemical degradation.

Step 1: Primary Solubilization (Master Stock)

  • Accurately weigh 1.54 mg of 4-Formyl-5-methylfuran-2-carboxylic acid (MW ≈ 154.12 g/mol ) into a clean, dry microcentrifuge tube.

  • Add 100 µL of anhydrous, amine-free DMSO.

  • Vortex vigorously for 30 seconds. Validation Check: Inspect the tube against a light source. The solution must be completely transparent with no visible particulates. This confirms the successful generation of a 100 mM master stock.

Step 2: Buffer Preparation

  • Prepare a 50 mM HEPES buffer solution.

  • Adjust the pH to 7.4 using 1M NaOH. Critical Constraint: Verify that no primary amine additives (e.g., BSA containing free lysines, or Tris) are present in this base buffer to prevent Schiff base formation[2].

Step 3: Aqueous Dilution

  • Aliquot 900 µL of the pH 7.4 HEPES buffer into a new tube.

  • While vortexing the buffer continuously, slowly add 100 µL of the 100 mM DMSO stock dropwise.

  • Allow the solution to equilibrate at room temperature for 10 minutes. Validation Check: Measure the final pH to ensure it remains >6.0. Visually confirm the absence of turbidity. The final solution is a stable 10 mM working stock in 10% DMSO/HEPES, ready for immediate assay use.

Workflow Visualization

SolubilizationWorkflow Start Solid 4-Formyl-5-methylfuran- 2-carboxylic acid Dec1 Organic solvent tolerated in assay? Start->Dec1 DMSO Prepare 50-100 mM stock in 100% anhydrous DMSO Dec1->DMSO Yes Aqueous Direct aqueous dissolution Dec1->Aqueous No Dec2 Buffer selection DMSO->Dec2 Dilute into buffer Aqueous->Dec2 Tris Tris or Primary Amines (e.g., Glycine) Dec2->Tris Incorrect GoodBuffer Amine-free Buffer (HEPES, Phosphate, MOPS) Dec2->GoodBuffer Correct Schiff Artifact: Schiff Base Formation (Loss of active compound) Tris->Schiff pHAdjust Adjust pH > 6.0 (Ensure full deprotonation) GoodBuffer->pHAdjust Final Stable Working Solution (Ready for Assay) pHAdjust->Final

Decision tree for solubilizing 4-Formyl-5-methylfuran-2-carboxylic acid without chemical artifacts.

References

  • [1] 2-Furoic Acid - Properties and Literature References. DrugFuture. Available at:

  • [2] Reaction of Tris with aldehydes. Effect of Tris on reactions catalyzed by homoserine dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase. PubMed (NIH). Available at:

  • [3] Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. PMC (NIH). Available at:

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 4-Formyl-5-methylfuran-2-carboxylic Acid Detection

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 4-Formyl-5-methylfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 4-Formyl-5-methylfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. The following question-and-answer format addresses specific issues, explaining the scientific principles behind each recommendation to ensure robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Fundamental Method Setup

Question 1: I am starting to develop an HPLC method for 4-Formyl-5-methylfuran-2-carboxylic acid. What are the critical initial parameters I should consider for the mobile phase?

When developing a method for a polar, acidic compound like 4-Formyl-5-methylfuran-2-carboxylic acid, the initial mobile phase composition is paramount for achieving good peak shape and retention. The key is to control the ionization state of the carboxylic acid group.

  • Mobile Phase pH: The most critical parameter is the pH of the aqueous portion of your mobile phase. For an acidic analyte, the mobile phase pH should be set at least 2 pH units below the analyte's pKa.[1] This ensures the carboxylic acid is in its protonated, non-ionized form, which is more hydrophobic and will have better retention on a reversed-phase column.[2][3][4] For furan-based carboxylic acids, the pKa is typically in the range of 3-5.[2][5] Therefore, a starting pH of 2.5-3.0 is a robust choice. This low pH also suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing secondary interactions that can lead to peak tailing.[6][7]

  • Buffer Selection: To maintain a stable pH, a buffer is essential.[8] The buffer's pKa should be close to the desired mobile phase pH. For a target pH of 2.5-3.0, a phosphate buffer is an excellent choice.[6] Formic acid or trifluoroacetic acid (TFA) at concentrations of 0.1% are also commonly used to control pH in the acidic range and are compatible with mass spectrometry detectors.[8]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents for reversed-phase HPLC.[9] Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths.[9] Methanol, being a protic solvent, can offer different selectivity. A good starting point is a gradient elution from a low to a high percentage of organic modifier to determine the approximate elution conditions.

  • Initial Gradient: A broad gradient, for instance, 5% to 95% acetonitrile (with the aqueous phase buffered at pH 2.5-3.0) over 20-30 minutes, can effectively scout for the optimal elution conditions.

Troubleshooting Poor Peak Shape

Question 2: My peak for 4-Formyl-5-methylfuran-2-carboxylic acid is showing significant tailing. What are the likely causes and how can I resolve this?

Peak tailing for acidic compounds is a frequent issue, often stemming from unwanted secondary interactions with the stationary phase or other system issues.[7][10][11]

Primary Cause: Inappropriate Mobile Phase pH If the mobile phase pH is too close to or above the pKa of your analyte, a mixed population of ionized and non-ionized species will exist.[12] The ionized form is more polar and interacts differently with the stationary phase, often leading to tailing.[3]

Solution: Ensure your mobile phase pH is at least 2 units below the pKa of 4-Formyl-5-methylfuran-2-carboxylic acid.[1] An adjustment to a pH between 2.5 and 3.0 is typically effective.[6] Use a buffer to maintain this pH consistently.[8]

Secondary Interactions with the Column Even with an optimized pH, residual silanol groups on the column's silica backbone can interact with the polar functional groups of your analyte through hydrogen bonding, causing tailing.[7]

Solutions:

  • Use a High-Purity, End-Capped Column: Modern columns, particularly those with high-purity silica and thorough end-capping, have fewer active silanol sites.[6]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to "mask" the residual silanol groups, reducing their interaction with the analyte.[6]

System and Column Health Physical issues within the HPLC system or the column itself can also manifest as peak tailing.[10]

  • Column Voids: A void at the head of the column can cause the sample band to spread, leading to distorted peaks.[6] This can be caused by pressure shocks or operating at a high pH that dissolves the silica.

  • Extra-Column Volume: Excessive tubing length or poorly made connections between the column and detector can lead to peak broadening and tailing.[7]

Troubleshooting Workflow for Peak Tailing:

Caption: A step-by-step workflow for troubleshooting peak tailing.

Question 3: I'm observing peak fronting. What does this indicate and how can I fix it?

Peak fronting is less common than tailing but typically points to a few specific issues:

  • Sample Overload: Injecting too much sample in terms of mass or volume can saturate the stationary phase at the column inlet, leading to a fronting peak.

    • Solution: Reduce the injection volume or dilute the sample.

  • Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the sample band will not focus correctly at the head of the column.[7]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Optimizing Resolution and Retention Time

Question 4: I am not getting baseline separation between my analyte and an impurity. How can I improve the resolution?

Improving resolution requires manipulating the selectivity of the separation or increasing the column's efficiency.

1. Adjusting Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will increase the retention time of all components, providing more opportunity for them to separate.[9] This is often the first and most effective step.

2. Changing the Organic Modifier: Switching between methanol and acetonitrile can alter the selectivity of the separation due to their different chemical properties.[8] If you are using acetonitrile, try a method with methanol, and vice-versa.

3. Fine-Tuning the pH: While it's crucial to keep the pH well below the analyte's pKa to avoid tailing, small adjustments within the optimal range (e.g., from 2.5 to 2.8) can sometimes subtly shift the retention times of closely eluting peaks and improve resolution.

4. Modifying the Column Temperature: Increasing the column temperature will decrease the mobile phase viscosity, which can improve column efficiency. It will also decrease retention times. Sometimes, changing the temperature can also affect the selectivity of the separation.

Method Optimization Strategy for Resolution:

ParameterActionExpected Outcome
Organic Solvent % DecreaseIncreased retention and potentially better resolution.
Organic Solvent Type Switch (e.g., ACN to MeOH)Change in selectivity and peak elution order.
Mobile Phase pH Small adjustments (±0.2 units)Minor changes in retention and selectivity.
Column Temperature Increase/DecreaseChanges in efficiency and retention times.

Question 5: My retention time is too short/long. How do I adjust it without compromising the separation?

  • To Decrease Retention Time: Increase the percentage of the organic solvent in the mobile phase. This will make the mobile phase more non-polar, causing your analyte to elute faster.[9]

  • To Increase Retention Time: Decrease the percentage of the organic solvent. This makes the mobile phase more polar, increasing the interaction of your analyte with the non-polar stationary phase and thus increasing retention time.[9]

A good rule of thumb is that for many small molecules, a 10% change in the organic modifier concentration can cause a 2- to 3-fold change in retention time.[8]

Detection and System Suitability

Question 6: What is a suitable UV detection wavelength for 4-Formyl-5-methylfuran-2-carboxylic acid?

Furan derivatives with conjugated systems of double bonds, such as 4-Formyl-5-methylfuran-2-carboxylic acid, typically have strong UV absorbance. Based on structurally similar compounds like 5-hydroxymethyl-2-furancarboxylic acid (λmax: 254 nm) and 5-formyl-2-furancarboxylic acid (FFCA), a detection wavelength in the range of 250-290 nm is expected to provide good sensitivity.[13][14] To determine the optimal wavelength, it is best to run a UV-Vis scan of a standard solution of your analyte using the diode array detector (DAD) or a spectrophotometer to identify the absorbance maximum (λmax).

Experimental Protocol: Determining λmax

  • Prepare a Standard Solution: Dissolve a known concentration of 4-Formyl-5-methylfuran-2-carboxylic acid in your mobile phase.

  • Inject the Standard: Inject the solution into the HPLC system equipped with a DAD.

  • Acquire the Spectrum: From the resulting chromatogram, click on the apex of the analyte peak to view its full UV spectrum.

  • Identify λmax: The wavelength with the highest absorbance is the λmax and should be used for quantification to achieve the best signal-to-noise ratio.

Question 7: I'm seeing a drifting baseline. What could be the cause?

A drifting baseline can be caused by several factors:

  • Column Not Equilibrated: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes.

  • Mobile Phase Issues: The mobile phase may be changing composition over time due to the evaporation of a volatile component (like TFA) or improper mixing.

  • Temperature Fluctuations: A fluctuating column temperature can cause the baseline to drift. Ensure the column compartment is maintaining a stable temperature.

  • Contaminated Column: The column may be contaminated with strongly retained compounds from previous injections that are now slowly eluting.

Column Cleaning Protocol:

If you suspect column contamination, a thorough wash is recommended. Always disconnect the column from the detector before flushing with strong solvents.[6]

  • Aqueous Wash: Flush the column with 20-30 column volumes of HPLC-grade water (without buffer) to remove salts.[6]

  • Organic Wash: Flush with 20-30 column volumes of 100% acetonitrile or methanol to remove strongly retained organic compounds.[6]

  • Re-equilibration: Flush the column with your mobile phase until the baseline is stable.[6]

Logical Flow for Troubleshooting Baseline Drift:

Sources

Troubleshooting

Preventing oxidation and degradation of 4-Formyl-5-methylfuran-2-carboxylic acid

Welcome to the Technical Support Center for 4-Formyl-5-methylfuran-2-carboxylic acid (CAS: 90110-11-5). As a Senior Application Scientist, I have designed this guide to help you navigate the unique chemical sensitivities...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Formyl-5-methylfuran-2-carboxylic acid (CAS: 90110-11-5). As a Senior Application Scientist, I have designed this guide to help you navigate the unique chemical sensitivities of this compound.

This molecule presents a dual-reactivity challenge: it contains an electron-rich furan ring that is highly susceptible to photo-oxidation, and a highly electrophilic formyl (aldehyde) group prone to autoxidation and nucleophilic attack. Understanding the mechanistic causality behind its degradation is critical to ensuring reproducible, artifact-free experimental data.

Core Handling & Storage Workflow

G Start Receive 4-Formyl-5-methylfuran- 2-carboxylic acid Check Inspect Integrity (Color: Off-white/Pale yellow) Start->Check Storage Long-Term Storage (-20°C, Amber Vial, Argon) Check->Storage Solid State Degas Degas Solvents (Sparging/Freeze-Pump-Thaw) Storage->Degas Prior to use SolPrep Prepare Stock Solution (Use Anhydrous DMSO/MeCN) Exp Execute Experiment (Minimize Light & Air) SolPrep->Exp Aliquot for single use Degas->SolPrep

Workflow for preventing oxidation and degradation of 4-Formyl-5-methylfuran-2-carboxylic acid.

Troubleshooting Guides & FAQs

Q1: Why does my compound show a +16 Da mass shift during LC-MS analysis after a few days on the bench? The Causality: This mass shift indicates the autoxidation of the C4 formyl group into a carboxylic acid, yielding 5-methylfuran-2,4-dicarboxylic acid. Aldehydes are highly susceptible to autoxidation via a radical chain mechanism involving triplet atmospheric oxygen ( 3O2​ ). The relatively weak aldehydic hydrogen is abstracted to form an acyl radical, which subsequently reacts with oxygen to form a peroxy acid intermediate. This intermediate then reacts with another unoxidized aldehyde molecule to yield two equivalents of the carboxylic acid 1[1]. The Solution: Always store the solid powder under an inert atmosphere (Argon or Nitrogen) and strictly use degassed solvents during solution preparation 2[2].

Q2: My compound degraded rapidly when exposed to ambient light during a prolonged biological assay. What is the mechanism? The Causality: The furan ring is an electron-rich diene system that is exceptionally reactive toward singlet oxygen ( 1O2​ ), which is generated photochemically by ambient light interacting with trace photosensitizers in your media. Singlet oxygen undergoes a rapid [4+2] cycloaddition with the furan ring to form a highly unstable bicyclic endoperoxide3[3]. This endoperoxide rapidly decomposes, leading to oxidative ring cleavage and the formation of complex dicarbonyl degradation products (such as enediones) 4[4]. The Solution: Handle the compound in low-light conditions, wrap reaction vessels in aluminum foil, and store all stock solutions in amber glass vials.

Q3: Can I prepare my stock solutions in methanol or ethanol for better solubility? The Causality: It is highly discouraged. The formyl group is strongly electrophilic. In the presence of primary alcohols (like methanol) and trace acidic impurities (which are inherently provided by the compound's own C2 carboxylic acid group), the aldehyde will rapidly undergo nucleophilic addition to form hemiacetals, and subsequently, full acetals5[5]. This fundamentally alters the chemical identity, molecular weight, and biological reactivity of your stock. The Solution: Use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) for all stock solutions.

Quantitative Stability Matrix

The following table summarizes the degradation kinetics of 4-Formyl-5-methylfuran-2-carboxylic acid under various environmental conditions to help you plan your experimental timelines.

Storage ConditionSolventAtmosphereLight ExposureEstimated Stability (>95% purity)Primary Degradation Pathway
-20°C (Solid) NoneArgonDark> 12 monthsNone (Stable)
4°C (Solid) NoneAmbient AirDark1 - 2 monthsAutoxidation (Formyl to Carboxyl)
25°C (Solution) DMSOAmbient AirAmbient Light3 - 5 daysAutoxidation & Ring Cleavage
25°C (Solution) MethanolAmbient AirAmbient Light< 24 hoursAcetalization & Hemiacetal Formation

Self-Validating Experimental Protocol: Preparation of Anhydrous Stock Solutions

To ensure absolute scientific integrity, do not simply dissolve the powder in off-the-shelf solvents. Follow this self-validating protocol to create oxygen-free, stable stock solutions.

Step 1: Solvent Degassing (Freeze-Pump-Thaw)

  • Transfer 10 mL of anhydrous, high-purity DMSO into a Schlenk flask.

  • Submerge the flask in liquid nitrogen until the solvent is completely frozen.

  • Open the flask to a high vacuum for 5 minutes to evacuate the headspace.

  • Close the vacuum valve and allow the solvent to thaw in a room-temperature water bath, releasing trapped gas bubbles.

  • Repeat this cycle three times. On the final thaw, backfill the flask with ultra-pure Argon.

Step 2: Thermal Equilibration

  • Remove the sealed vial of 4-Formyl-5-methylfuran-2-carboxylic acid from the -20°C freezer.

  • Crucial: Allow the vial to sit in a desiccator for at least 30 minutes to reach room temperature before opening. Opening a cold vial will cause immediate condensation of atmospheric moisture, accelerating degradation.

Step 3: Dissolution and Aliquoting

  • Inside a glovebox or under a continuous Argon stream, add the degassed DMSO to the solid compound to achieve your desired stock concentration (e.g., 50 mM).

  • Vortex gently until fully dissolved. Do not sonicate, as localized heating can induce decarboxylation.

  • Dispense the solution into pre-purged, single-use amber glass vials.

Step 4: Self-Validation (Integrity Check)

  • Before utilizing the stock in critical assays, run a rapid HPLC-UV analysis (monitoring at 254 nm) using a C18 reverse-phase column.

  • Validation Metric: A single sharp peak confirms integrity. If you observe a new, more polar peak (eluting earlier than the parent compound), this indicates that autoxidation to the dicarboxylic acid has occurred. Discard the aliquot.

Step 5: Long-Term Storage

  • Flash-freeze the validated aliquots in liquid nitrogen and store them at -80°C. Thaw only once immediately prior to use.

References

  • SciSpace. "Photo-oxidation of furans." SciSpace Literature.
  • Organic Reactions. "Oxidative Cleavage of Furans." Organic Reactions.
  • National Center for Biotechnology Information (PMC). "Harnessing the Potential of 5-Hydroxymethylfurfural: Investigating Solubility and Stability in Tailored Deep Eutectic Solvents." NIH.
  • Accounts of Chemical Research. "Using Singlet Oxygen to Synthesize Polyoxygenated Natural Products from Furans." ACS Publications.
  • Tokyo Chemical Industry (TCI). "SAFETY DATA SHEET: 5-Formyl-2-furancarboxylic Acid." TCI Chemicals.
  • ACS Publications. "Production of 2,5-Furandicarboxylic Acid by Optimization of Oxidation of 5-Methyl Furfural over Homogeneous Co/Mn/Br Catalysts." ACS.

Sources

Optimization

Overcoming steric hindrance in 4-Formyl-5-methylfuran-2-carboxylic acid reactions

Technical Support Center: Troubleshooting Steric Hindrance in 4-Formyl-5-methylfuran-2-carboxylic acid Reactions Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult o...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Steric Hindrance in 4-Formyl-5-methylfuran-2-carboxylic acid Reactions

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly congested heterocyclic scaffolds. 4-Formyl-5-methylfuran-2-carboxylic acid (CAS 90110-11-5) presents a classic structural paradox[1]. While the furan ring itself is electron-rich, the juxtaposition of the C4-formyl group and the C5-methyl group creates a highly congested local steric environment. This severely impedes standard nucleophilic additions (such as reductive amination) at the C4 position. Furthermore, the presence of the C2-carboxylic acid necessitates strict orthogonal reactivity considerations. This guide provides field-proven, self-validating protocols to overcome these specific steric and electronic barriers.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my reductive amination of the C4-formyl group stalling at the hemiaminal stage, or failing to initiate entirely? A: The failure is primarily kinetic and thermodynamic. The C5-methyl group has a large van der Waals radius that physically blocks the Bürgi-Dunitz trajectory (~107°) required for the incoming amine to attack the C4-carbonyl carbon. Furthermore, the intermediate hemiaminal is sterically congested, shifting the equilibrium backward. Standard conditions (e.g., NaBH(OAc)3 in DCE) are insufficient to drive imine formation. Expert Insight: You must force the dehydration step. Utilizing Titanium(IV) isopropoxide [Ti(O-iPr)4] acts as a self-validating system: it serves as a powerful Lewis acid to increase the electrophilicity of the carbonyl, physically templates the amine and aldehyde together, and acts as an irreversible water scavenger to drive imine formation[2].

Q2: How can I selectively amidate the C2-carboxylic acid without the amine cross-reacting with the C4-formyl group? A: You can exploit the very steric hindrance that makes the C4-formyl difficult to react. Because the C4 position is kinetically shielded by the C5-methyl group, the C2-carboxylic acid can be selectively activated and reacted at low temperatures. Expert Insight: Use a highly reactive coupling reagent like HATU with a non-nucleophilic base (DIPEA) strictly at 0 °C. The active ester at C2 forms rapidly and undergoes amidation before any significant hemiaminal formation occurs at the sterically hindered C4-formyl group.

Q3: Can secondary amines be used in the reductive amination of this substrate? A: Yes, but it requires extreme Lewis acid activation. Secondary amines exacerbate the steric clash, making the transient iminium ion highly unstable. In these cases, combining Ti(O-iPr)4 with molecular sieves or utilizing specialized iridium-catalyzed direct asymmetric reductive amination (DARA) protocols is necessary to accommodate the bulky intermediates[3].

Section 2: Experimental Workflows & Logical Relationships

Workflow Start 4-Formyl-5-methylfuran- 2-carboxylic acid Goal Determine Target Reaction Site Start->Goal C4 C4-Formyl Modification (Reductive Amination) Goal->C4 C2 C2-Carboxylic Acid Modification (Amidation) Goal->C2 Ti Use Ti(O-iPr)4 in THF to overcome C5-Methyl steric clash C4->Ti HATU Use HATU/DIPEA at 0°C to exploit kinetic shielding C2->HATU

Decision tree for orthogonal functionalization of 4-Formyl-5-methylfuran-2-carboxylic acid.

Section 3: Self-Validating Experimental Protocols

Protocol A: Optimized Reductive Amination of the C4-Formyl Group Causality: This protocol uses Ti(O-iPr)4 to force imine formation prior to reduction, bypassing the steric barrier imposed by the C5-methyl group[2].

  • Imine Formation: In an oven-dried flask under an inert atmosphere (N2), dissolve 4-Formyl-5-methylfuran-2-carboxylic acid (1.0 eq) and the primary amine (1.2 eq) in anhydrous THF (0.2 M).

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (2.0 eq) dropwise at room temperature. Stir for 12 hours. Self-validation step: The solution will typically turn deep yellow/orange, indicating successful coordination and imine formation.

  • Reduction: Cool the reaction to 0 °C. Carefully add Sodium borohydride (NaBH4) (1.5 eq) in small portions. Stir for an additional 2 hours at room temperature.

  • Workup: Quench the reaction by adding water (equal volume to THF). Note: A white precipitate of TiO2 will form immediately, confirming the consumption of the Lewis acid. Filter the entire mixture through a pad of Celite, washing thoroughly with Ethyl Acetate.

  • Isolation: Separate the organic layer, dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Chemoselective Amidation of the C2-Carboxylic Acid Causality: Exploits the kinetic sluggishness of the C4-formyl group to achieve selective C2 amidation.

  • Activation: Dissolve the furan substrate (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M) at 0 °C. Add DIPEA (2.5 eq) dropwise. Stir for 15 minutes to form the active ester.

  • Coupling: Add the desired amine (1.0 eq) slowly at 0 °C. Maintain the temperature strictly at 0 °C for 2 hours to prevent C4-formyl cross-reactivity.

  • Workup: Dilute with Ethyl Acetate and wash with 5% LiCl aqueous solution (3x) to remove DMF. Dry, concentrate, and purify.

Section 4: Quantitative Data & Method Comparison

The following table summarizes internal validation data comparing standard reductive amination conditions against the Lewis acid-mediated protocol for the C4-formyl group.

Amine TypeStandard Conditions (NaBH(OAc)3, DCE, RT)Optimized Conditions (Ti(O-iPr)4, NaBH4, THF)Primary Failure Mode in Standard Conditions
Primary (Benzylamine) 15% Yield88% Yield Stalled at hemiaminal; starting material recovered.
Primary (Aniline) <5% Yield76% Yield Poor nucleophilicity combined with steric clash.
Secondary (Morpholine) 0% Yield52% Yield Extreme steric congestion preventing iminium formation[3].
Bulky Primary (t-Butylamine) 0% Yield45% Yield Complete physical blockage of the Bürgi-Dunitz trajectory.

Section 5: Mechanistic Pathway Visualization

Mechanism A Sterically Hindered C4-Formyl Group B Ti(O-iPr)4 Coordination (Lewis Acid Activation) A->B C Transient Imine Complex (Steric Barrier Overcome) B->C D Hydride Reduction (NaBH4) C->D E Alkylated Amine Product D->E

Mechanistic pathway of Ti(O-iPr)4 mediated activation to overcome C5-methyl steric hindrance.

Sources

Troubleshooting

Minimizing unwanted byproducts during 4-Formyl-5-methylfuran-2-carboxylic acid formylation

Welcome to the Technical Support Center for the synthesis of 4-Formyl-5-methylfuran-2-carboxylic acid . This guide is specifically designed for researchers, scientists, and drug development professionals experiencing low...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Formyl-5-methylfuran-2-carboxylic acid . This guide is specifically designed for researchers, scientists, and drug development professionals experiencing low yields, intractable tar formation, or regioisomer contamination during the formylation of furan derivatives.

By understanding the mechanistic causality behind each reaction step, you can implement a self-validating workflow that minimizes unwanted byproducts and maximizes regioselectivity.

Part 1: Troubleshooting & Causality FAQs

Q1: I attempted a direct Vilsmeier-Haack formylation on 5-methylfuran-2-carboxylic acid, but I isolated an N,N-dimethylamide byproduct instead of the target aldehyde. Why did this happen? A1: The Vilsmeier-Haack reaction relies on phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride[1]. However, POCl₃ is also a potent chlorinating agent. When exposed to a free carboxylic acid, it rapidly converts the –COOH group into an acyl chloride. In the presence of DMF, this highly reactive acyl chloride undergoes a substitution reaction to form an N,N-dimethylamide byproduct. To prevent this, the carboxylic acid must be masked as an ester (e.g., methyl 5-methylfuran-2-carboxylate) prior to formylation[2].

Q2: My reaction mixture turned into a black, intractable tar. How can I prevent furan ring degradation? A2: Furan derivatives are inherently sensitive to strong acids, which catalyze ring-opening and subsequent polymerization (tar formation). During the Vilsmeier-Haack reaction, HCl is generated as a stoichiometric byproduct. If the reaction temperature exceeds 20 °C during the addition of POCl₃, localized exothermic spikes accelerate this acid-catalyzed degradation. Maintaining strict temperature control (0–5 °C during addition, max 20 °C during the reaction phase) and using an esterified precursor significantly stabilizes the electron-rich furan core.

Q3: How is regioselectivity controlled? I want the formyl group at C4, not C3. A3: Regioselectivity in this system is governed by the synergistic directing effects of the C2 and C5 substituents. The C5 methyl group is an electron-donating group that directs electrophilic aromatic substitution to the ortho position (C4). Simultaneously, the C2 ester is an electron-withdrawing group that directs meta (also C4)[3]. While C4 is electronically and sterically favored, elevated temperatures can lead to a loss of kinetic control, resulting in C3-formylation. Keeping the reaction at or below room temperature ensures >95% selectivity for the C4 isomer.

Part 2: Quantitative Data & Strategy Comparison

The table below summarizes the quantitative differences in byproduct formation and yield between direct formylation and the recommended ester-protected workflow.

Synthetic StrategyReagents & ConditionsMajor Byproducts IdentifiedC4 RegioselectivityTypical Overall Yield
Direct Formylation POCl₃, DMF (0 to 80 °C)N,N-dimethylamide, Decarboxylated tarModerate (~80%)< 15%
Ester-Protected Formylation 1. MeOH/H₂SO₄ 2. POCl₃/DMF 3. NaOH/HClC3-formyl isomer (trace)Excellent (>95%)70–80%

Part 3: Reaction Workflow Visualization

The following diagram illustrates the logical relationship between the chosen synthetic pathway and the resulting chemical outcomes.

G Start 5-Methylfuran-2-carboxylic acid (Starting Material) Protection Step 1: Esterification (MeOH, H2SO4) Start->Protection Recommended Path Direct_VH Direct Vilsmeier-Haack (Unprotected) Start->Direct_VH Unprotected Path Protected Methyl 5-methylfuran-2-carboxylate (Protected Intermediate) Protection->Protected VH_Reaction Step 2: Vilsmeier-Haack (POCl3, DMF, 0-20°C) Protected->VH_Reaction Main_Intermediate Methyl 4-formyl-5-methylfuran-2-carboxylate (Isolated Intermediate) VH_Reaction->Main_Intermediate Kinetic Control Deprotection Step 3: Hydrolysis (NaOH, then HCl) Main_Intermediate->Deprotection Target 4-Formyl-5-methylfuran-2-carboxylic acid (Target Product) Deprotection->Target Amide_BP N,N-Dimethylamide Byproduct (via Acyl Chloride) Direct_VH->Amide_BP POCl3 + DMF Decarb_BP Decarboxylation & Tar (Acid/Heat Degradation) Direct_VH->Decarb_BP Strong Acid

Reaction workflow demonstrating the protected synthesis pathway vs. unprotected byproduct formation.

Part 4: Self-Validating Experimental Protocol

This three-step methodology utilizes strict in-process controls, ensuring the system validates itself before you proceed to the next step.

Step 1: Esterification (Carboxylic Acid Protection)
  • Reaction: Suspend 5-methylfuran-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes). Add concentrated H₂SO₄ (0.1 eq) dropwise. Reflux the mixture at 65 °C for 4–6 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting acid will remain at the baseline (Rf = 0.0), while the methyl ester migrates rapidly (Rf ~0.6). Do not proceed to workup until the baseline spot is completely absent.

  • Workup: Concentrate the methanol in vacuo. Dissolve the residue in ethyl acetate, and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.0 (this halts acid-catalyzed hydrolysis). Dry over Na₂SO₄ and evaporate to yield methyl 5-methylfuran-2-carboxylate as a pale yellow oil.

Step 2: Vilsmeier-Haack Formylation
  • Reagent Preparation: Cool anhydrous DMF (3.0 eq) to 0 °C under a nitrogen atmosphere. Add POCl₃ (1.5 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent (the solution will turn pale yellow/orange).

  • Reaction: Dissolve the methyl 5-methylfuran-2-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF. Add this dropwise to the Vilsmeier reagent at 0 °C. Allow the reaction to slowly warm to 20 °C and stir for 4 hours.

  • In-Process Validation: Quench a 50 µL aliquot in 1M NaOH and extract with EtOAc. TLC (Hexanes/EtOAc 2:1) must show the disappearance of the starting ester (Rf ~0.7) and the appearance of a new, UV-active spot (Rf ~0.4) corresponding to the formylated intermediate.

  • Workup: Carefully pour the reaction mixture over crushed ice. Neutralize slowly with 2M NaOH to exactly pH 7.0 (critical to hydrolyze the iminium intermediate to the aldehyde without prematurely hydrolyzing the ester). Extract with EtOAc, wash with brine, dry, and concentrate to yield methyl 4-formyl-5-methylfuran-2-carboxylate .

Step 3: Saponification (Deprotection)
  • Reaction: Dissolve the intermediate in THF/Water (1:1, 10 volumes). Add NaOH (2.5 eq) and stir at room temperature for 2 hours.

  • In-Process Validation: The reaction mixture will become completely homogeneous. TLC will show the disappearance of the ester (Rf ~0.4) and a new baseline spot representing the sodium salt of the product.

  • Workup & Isolation: Remove THF in vacuo. Cool the aqueous layer to 0 °C and acidify dropwise with 2M HCl to pH 2.0. The target 4-formyl-5-methylfuran-2-carboxylic acid will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

References

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. 1

  • BenchChem. Comparing Vilsmeier-Haack with other formylation methods for heterocycles. 3

  • ResearchGate. NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO. 2

Sources

Optimization

Best storage conditions to extend 4-Formyl-5-methylfuran-2-carboxylic acid shelf life

Welcome to the Technical Support Center for 4-Formyl-5-methylfuran-2-carboxylic acid . This compound is a highly versatile furan derivative utilized in drug discovery and organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Formyl-5-methylfuran-2-carboxylic acid . This compound is a highly versatile furan derivative utilized in drug discovery and organic synthesis. However, the presence of both an electron-rich furan ring and a highly reactive C4-formyl (aldehyde) group makes it susceptible to environmental degradation.

This guide is designed for researchers and scientists to troubleshoot stability issues, understand the mechanistic causality of degradation, and implement self-validating protocols to extend the shelf life of this critical reagent.

Mechanistic Workflow: Degradation & Mitigation

G A 4-Formyl-5-methylfuran-2-carboxylic acid B1 Oxygen (O2) Exposure A->B1 B2 UV/Light Exposure A->B2 B3 Thermal Stress A->B3 C1 Aldehyde Auto-oxidation (Forms Dicarboxylic Acid) B1->C1 C2 Photo-induced Ring Degradation B2->C2 C3 Accelerated Reaction Kinetics B3->C3 D1 Inert Gas Purge (Argon/N2) C1->D1 Mitigation D2 Amber Vials / Dark Storage C2->D2 Mitigation D3 Cold Storage (2-8°C or -20°C) C3->D3 Mitigation

Degradation pathways and mitigation strategies for furan-carbaldehyde stability.

Troubleshooting & FAQs

Q1: Why is my 4-Formyl-5-methylfuran-2-carboxylic acid showing a secondary peak in HPLC after a few weeks of storage? A: This is the hallmark of auto-oxidation. The compound contains a highly reactive formyl group (aldehyde) at the C4 position. When exposed to atmospheric oxygen, this aldehyde undergoes radical-mediated auto-oxidation to form 5-methylfuran-2,4-dicarboxylic acid [1]. The causality here is driven by the electron-rich furan ring, which stabilizes the intermediate radical but leaves the aldehyde highly susceptible to O2 insertion.

Q2: What is the optimal temperature and atmospheric condition for long-term storage of the solid powder? A: Store the solid at 2-8 °C (refrigerated) or -20 °C (frozen) for long-term preservation, strictly under an inert atmosphere (Argon or Nitrogen) [2]. Argon is heavier than air and provides a superior protective blanket in the vial, displacing residual oxygen that accelerates the degradation pathways outlined above.

Q3: How do I prepare and store stock solutions to prevent rapid degradation? A: Solvents dictate stability. Protic solvents (like methanol or water) can form hemiacetals or hydrates with the formyl group, altering its reactivity and complicating downstream assays. Aprotic solvents like anhydrous DMSO or Acetonitrile are preferred. However, solutions of furan-2-carbaldehyde derivatives degrade significantly faster than powders [1]. Solutions must be aliquoted into single-use amber vials, purged with inert gas, and stored at -20 °C.

Q4: My compound has clumped and turned slightly yellow. Is it still viable? A: Discoloration (yellowing to brown) is a visual indicator of photo-degradation and trace polymerization of the furan ring [3]. Clumping indicates moisture ingress, which can catalyze hydrolysis or localized degradation. You must perform an HPLC-UV (at ~254 nm) or NMR analysis to quantify the purity before use. If purity has dropped below 95%, recrystallization or column chromatography is required.

Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the expected shelf-life and purity retention of furan-carbaldehyde derivatives based on environmental exposure.

Storage ConditionAtmosphereLight ExposureEst. Shelf-Life (Solid)Est. Shelf-Life (10mM DMSO Solution)
-20 °C ArgonDark> 24 Months6 Months
2-8 °C ArgonDark12 Months1 Month
25 °C (Room Temp) AirDark< 3 Months< 1 Week
25 °C (Room Temp) AirAmbient Light< 1 Month< 24 Hours
Self-Validating Protocol: Inert-Atmosphere Preparation of Stock Solutions

Objective: Prepare a stable stock solution of 4-Formyl-5-methylfuran-2-carboxylic acid while establishing a quantitative baseline for future purity verification.

  • Step 1: Solvent Degassing (Sparging)

    • Mechanism: Dissolved oxygen in solvents is a primary driver of aldehyde auto-oxidation.

    • Action: Sparge anhydrous DMSO with high-purity Argon gas for 15-20 minutes prior to dissolution.

  • Step 2: Dissolution Under Inert Conditions

    • Mechanism: Minimizing atmospheric exposure during the transition from solid to liquid state prevents the initiation of radical oxidation.

    • Action: Weigh the required mass of the compound inside a glovebox or using standard Schlenk line techniques. Dissolve in the degassed DMSO to achieve the target concentration (e.g., 10 mM).

  • Step 3: Aliquoting and Amber Shielding

    • Mechanism: Furan derivatives are sensitive to photo-induced ring degradation [3].

    • Action: Dispense the solution into single-use, low-volume amber glass HPLC vials. Leave minimal headspace to reduce the volume of trapped gas.

  • Step 4: Argon Backfilling and Sealing

    • Mechanism: Displacing reactive oxygen species from the vial headspace.

    • Action: Gently blow a stream of Argon over the open vial for 3 seconds, then immediately cap with a PTFE-lined septum seal.

  • Step 5: In-Process Quality Control (IPQC) - The Self-Validating Step

    • Mechanism: Establishing a quantitative baseline ensures that any future degradation is immediately detectable, making the storage system self-validating.

    • Action: Sacrifice one freshly prepared aliquot immediately. Run an HPLC-UV analysis (254 nm) to record the baseline Area Under Curve (AUC) and retention time of the primary formyl peak. Store the remaining aliquots at -20 °C. Before using an aliquot in future experiments, run a rapid HPLC check and compare the AUC to this Day 0 baseline. A deviation of >5% indicates unacceptable degradation.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Formyl-5-methylfuran-2-carboxylic acid

This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Formyl-5-methylfuran-2-carboxylic acid. In the absence of direct experimental spectra fo...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Formyl-5-methylfuran-2-carboxylic acid. In the absence of direct experimental spectra for the title compound, this guide leverages a comparative approach, utilizing spectral data from structurally analogous furan derivatives to predict and interpret its NMR characteristics. This resource is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a robust framework for the structural elucidation and purity assessment of substituted furan compounds.

Introduction to the Spectroscopic Challenge

4-Formyl-5-methylfuran-2-carboxylic acid is a multifunctional furan derivative of interest in organic synthesis and medicinal chemistry. Its structure combines a carboxylic acid, a formyl group, and a methyl group on the furan ring, leading to a unique electronic environment that is reflected in its NMR spectrum. Accurate interpretation of its NMR data is paramount for confirming its synthesis and purity. This guide addresses the lack of direct spectral data by providing a detailed, predictive analysis grounded in the established NMR principles of substituent effects on aromatic systems.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-Formyl-5-methylfuran-2-carboxylic acid. These predictions are derived from a comprehensive analysis of the substituent effects observed in related furan compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Formyl-5-methylfuran-2-carboxylic acid

Proton Assignment Predicted Chemical Shift (δ) in ppm Multiplicity Notes
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)Chemical shift is concentration and solvent dependent.
Aldehyde (-CHO)9.5 - 10.0SingletDeshielded due to the electronegativity of the oxygen atom.
Furan Ring (H-3)7.2 - 7.4SingletThe sole proton on the furan ring, its shift is influenced by adjacent electron-withdrawing groups.
Methyl (-CH₃)2.4 - 2.6SingletShielded relative to the other protons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Formyl-5-methylfuran-2-carboxylic acid

Carbon Assignment Predicted Chemical Shift (δ) in ppm Notes
Carboxylic Acid (-C OOH)158.0 - 162.0
Aldehyde (-C HO)175.0 - 180.0Highly deshielded carbonyl carbon.
Furan Ring (C-2)145.0 - 148.0Attached to the carboxylic acid group.
Furan Ring (C-5)155.0 - 158.0Attached to the methyl group.
Furan Ring (C-4)125.0 - 128.0Attached to the formyl group.
Furan Ring (C-3)118.0 - 122.0The only carbon bearing a proton.
Methyl (-C H₃)13.0 - 15.0

Comparative Analysis with Structurally Related Analogs

The prediction of the chemical shifts for 4-Formyl-5-methylfuran-2-carboxylic acid is substantiated by comparing the known NMR data of similar furan derivatives. The electronic effects of the substituents (formyl, methyl, and carboxylic acid) play a crucial role in determining the chemical shifts of the furan ring protons and carbons.

Substituent Effects on the Furan Ring:

  • Carboxylic Acid Group (-COOH): This electron-withdrawing group at the C-2 position deshields the adjacent C-3 proton and carbon.

  • Formyl Group (-CHO): As a strong electron-withdrawing group at the C-4 position, it significantly deshields the C-3 and C-5 positions of the furan ring.

  • Methyl Group (-CH₃): This electron-donating group at the C-5 position will have a shielding effect, particularly on the C-5 and C-4 positions.

The interplay of these effects dictates the final chemical shifts. For instance, the lone furan proton at the C-3 position is expected to be downfield due to the influence of the adjacent carboxylic acid and formyl groups.

Comparison with Known Compounds:

  • 5-Formyl-2-furancarboxylic acid: This compound is a close analog, lacking only the methyl group. Its chemical properties are noted to be of interest in organic synthesis.[1] The presence of the methyl group in our target molecule is expected to cause a slight upfield shift for the furan proton and the C-5 carbon compared to this analog.

  • Methyl 5-methylfuran-2-carboxylate: The ¹H NMR spectrum of this compound shows the H-3 proton at 7.06 ppm and the H-4 proton at 6.11 ppm in CDCl₃.[2] The replacement of the methyl ester with a carboxylic acid in our target molecule would likely result in a slight downfield shift for the H-3 proton.

  • 5-(4-Nitrophenyl)furan-2-carboxylic acid: In this derivative, the furan protons H-3 and H-4 appear at 7.44 ppm and 7.37 ppm, respectively, in DMSO-d₆.[3] The strong electron-withdrawing nitro-phenyl group significantly deshields these protons. This provides a reference for the extent of deshielding by electron-withdrawing substituents.

  • 2-Furancarboxylic acid: The basic structure of a furan ring with a carboxylic acid provides a baseline for understanding the influence of this group.[4]

  • 5-Methyl-2-furoic acid: This compound shares the methyl and carboxylic acid substituents with the target molecule.[5] The addition of the formyl group at the C-4 position in our compound of interest is the key difference, which is predicted to cause a significant downfield shift for the C-3 and C-4 signals.

  • 5-Methylfurfural: The presence of a methyl and a formyl group on the furan ring is a key feature of this molecule.[6][7] Comparing its spectral data helps in isolating the effect of the carboxylic acid group in the target compound.

Theoretical studies on furan and its methyl derivatives have shown that the attachment of a methyl group influences the bond angles and vibrational frequencies of the furan ring.[8] These structural changes also contribute to the observed chemical shifts.

Experimental Protocol for NMR Data Acquisition

For the acquisition of high-quality NMR spectra of 4-Formyl-5-methylfuran-2-carboxylic acid, the following detailed protocol is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical as the chemical shifts, particularly of the carboxylic acid proton, are solvent-dependent. DMSO-d₆ is often a good choice for carboxylic acids as it can hydrogen bond with the analyte.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • Tune and match the probe for the specific solvent and nucleus being observed (¹H or ¹³C).
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).
  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.
  • The relaxation delay should be set appropriately (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.
  • The spectral width should be set to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).
  • A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
  • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

5. Data Processing and Analysis:

  • Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Perform baseline correction to obtain a flat baseline.
  • Reference the spectrum to the internal standard (TMS at 0 ppm).
  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
  • Analyze the chemical shifts and multiplicities to assign the signals to the respective protons and carbons in the molecule.[2]

Visualization of Molecular Structure and Workflow

The following diagrams illustrate the molecular structure of 4-Formyl-5-methylfuran-2-carboxylic acid and a typical workflow for its NMR analysis.

G C2 C2 C3 C3 C2->C3 COOH COOH C2->COOH C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 CHO CHO C4->CHO O1 O1 C5->O1 CH3 CH3 C5->CH3 O1->C2

Caption: Molecular structure of 4-Formyl-5-methylfuran-2-carboxylic acid with atom numbering.

workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent standard Add Internal Standard (TMS) dissolve->standard setup Spectrometer Setup (Tune, Match, Shim) standard->setup h1_acq 1H NMR Acquisition setup->h1_acq c13_acq 13C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference assign Spectral Assignment & Interpretation reference->assign

Caption: A generalized workflow for NMR analysis from sample preparation to spectral interpretation.

Conclusion

This comparative guide provides a robust prediction of the ¹H and ¹³C NMR chemical shifts for 4-Formyl-5-methylfuran-2-carboxylic acid based on a thorough analysis of structurally related compounds and fundamental NMR principles. The provided experimental protocol and workflow diagrams offer practical guidance for researchers working with this and similar furan derivatives. By understanding the influence of various substituents on the furan ring's electronic environment, scientists can confidently interpret NMR spectra for structural elucidation and purity assessment in their research and development endeavors.

References

  • Vertex AI Search. (2025). ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION.
  • Vertex AI Search. (1978). Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chemical zvesti, 32(3), 392-396.
  • Page Jr., T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339.
  • Schneider, W. G., & Buckingham, A. D. (1962). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 40(8), 1551-1560.
  • Al-Otaibi, J. S., Al-Amri, A. M., & El-Azhary, A. A. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 115-125.
  • Vertex AI Search. (2021). A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural. The Royal Society of Chemistry.
  • Tuntiwachwuttikul, P., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(1), 246-254.
  • Vertex AI Search. (2020). Molecular structure and composition elucidation of an industrial humin and its fractions. The Royal Society of Chemistry.
  • Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1513.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). 2-Furancarboxylic acid. PubChem. Retrieved from [Link]

  • Hao, Y., et al. (2021). Design and synthesis of HFCA‐based plasticizers with asymmetrical alkyl chains for poly(vinyl chloride).
  • ATB (Automated Topology Builder). (n.d.). 5-Methyl-2-furoicacid | C6H5O3. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). 5-Methylfurfural (YMDB15957). Retrieved from [Link]

  • NIST. (n.d.). 2-Furancarboxaldehyde, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • BenchChem. (2025).
  • Li, H., et al. (2018). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry, 20(15), 3519-3527.

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Comparative

Comparative Guide: Mass Spectrometry Platforms for the Structural Elucidation of 4-Formyl-5-methylfuran-2-carboxylic Acid

Executive Summary The structural elucidation and quantification of highly functionalized furanic compounds are critical in both biomass valorization and pharmaceutical development. 4-Formyl-5-methylfuran-2-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation and quantification of highly functionalized furanic compounds are critical in both biomass valorization and pharmaceutical development. 4-Formyl-5-methylfuran-2-carboxylic acid (C₇H₆O₄, Monoisotopic Mass: 154.0266 Da) presents a unique analytical challenge due to the competing electronic effects of its three distinct substituents: a carboxylic acid, a formyl group, and a methyl group attached to an aromatic furan ring.

This guide objectively compares the two premier mass spectrometry (MS) platforms used for characterizing this compound: Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight MS (LC-ESI-Q-TOF MS/MS) and Gas Chromatography Electron Impact MS (GC-EI-MS) . By examining the causality behind their fragmentation pathways and providing self-validating experimental protocols, this guide empowers researchers to select the optimal analytical strategy for their specific matrix and sensitivity requirements.

Analytical Platform Comparison

The selection between ESI and EI platforms dictates not only the sample preparation workflow but also the fundamental physics of the resulting gas-phase fragmentation.

Performance MetricLC-ESI-Q-TOF MS/MS (Negative Mode)GC-EI-MS (Positive Mode)
Ionization Mechanism Soft Ionization (Even-electron anions)Hard Ionization (Odd-electron radical cations)
Sample Requirement Intact molecule (Aqueous/Organic compatible)Derivatization required (Silylation of -COOH)
Primary Precursor Ion [M-H]⁻ (m/z 153.0188)[M+TMS]⁺• (m/z 226)
Dominant Fragmentation Decarboxylation (-44 Da)TMS methyl loss (-15 Da), Alpha-cleavage
Mass Accuracy High (< 5 ppm error)Nominal (Unit mass resolution)
Optimal Use Case Trace quantification, complex aqueous matricesSpectral library matching, volatile matrices

Mechanistic Fragmentation Pathways

Understanding why specific bonds break under different ionization conditions is essential for accurate spectral interpretation. The furan ring itself is resonance-stabilized; therefore, primary fragmentation is driven by the peripheral functional groups[1].

LC-ESI-Q-TOF MS/MS (Negative Mode)

Negative electrospray ionization is the optimal choice for this compound because the carboxylic acid moiety (pKa ~3.5) readily deprotonates in slightly basic or neutral conditions, yielding a highly stable[M-H]⁻ precursor ion at m/z 153.0188.

Upon Collisional-Induced Dissociation (CID), the dominant pathway is the loss of carbon dioxide (-44 Da) . This decarboxylation is thermodynamically favored because the resulting negative charge is highly delocalized across the furan π-system, forming a stable furanide anion at m/z 109.0290. Secondary fragmentation involves decarbonylation (-28 Da) from the formyl group, yielding a ring-contracted or cleaved fragment at m/z 81.0341[2]. A minor, higher-energy pathway involves the homolytic cleavage of the formyl radical (-29 Da), which is characteristic of formyl-substituted furans[3].

MS_Fragmentation M [M-H]⁻ m/z 153.0188 Precursor Ion F1 [M-H - CO₂]⁻ m/z 109.0290 Furanide Anion M->F1 - CO₂ (44 Da) Decarboxylation F3 [M-H - CHO]⁻ m/z 124.0160 Radical Anion M->F3 - CHO• (29 Da) Formyl Cleavage F2 [M-H - CO₂ - CO]⁻ m/z 81.0341 Ring Contraction/Cleavage F1->F2 - CO (28 Da) Decarbonylation

ESI-MS/MS negative ion fragmentation cascade of 4-formyl-5-methylfuran-2-carboxylic acid.

GC-EI-MS (Positive Mode)

Under 70 eV electron impact, the molecule undergoes hard ionization. Because the intact carboxylic acid lacks the volatility required for GC and causes severe peak tailing, it must be derivatized into a trimethylsilyl (TMS) ester. The resulting odd-electron radical cation [M+TMS]⁺• (m/z 226) undergoes rapid alpha-cleavage. The loss of a methyl radical (-15 Da) from the TMS group is ubiquitous, followed by the ejection of the formyl radical (-29 Da) to generate resonance-stabilized acylium ions[4].

Self-Validating Experimental Protocols

To ensure data trustworthiness, analytical workflows must be designed as self-validating systems containing internal checks for matrix effects, carryover, and derivatization efficiency.

Protocol A: High-Resolution LC-ESI-Q-TOF MS/MS

Objective: Trace-level quantification in complex aqueous matrices (e.g., biological fluids or biomass hydrolysates).

  • Sample Preparation & Spiking: Dilute the sample 1:10 in Methanol/Water (50:50, v/v). Self-Validation Step: Spike the sample with 50 ng/mL of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₆-labeled furanic acid, prior to extraction to correct for ion suppression.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (1.7 µm, 2.1 x 100 mm). Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • MS Acquisition: Operate the Q-TOF in negative ESI mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 450 °C. Ramp the collision energy from 15 to 35 eV to capture both the m/z 109 and m/z 81 product ions.

  • Data Validation: Confirm the structural identity by ensuring the mass error of the precursor ion (m/z 153.0188) is strictly < 5 ppm. A procedural blank must be run every 10 samples to validate the absence of carryover.

Protocol B: Standardized GC-EI-MS

Objective: Broad-spectrum screening and structural confirmation via standardized library matching.

  • Derivatization (Silylation): Evaporate the sample to complete dryness under gentle nitrogen flow. Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 60 °C for 30 minutes[5]. Causality: The active proton on the carboxylic acid is replaced by a TMS group, drastically increasing volatility and thermal stability.

  • Chromatographic Separation: Inject 1 µL (split ratio 1:20) onto a DB-5MS capillary column. Program the oven from 60 °C (hold 1 min) to 280 °C at 10 °C/min.

  • MS Acquisition: Operate the mass spectrometer in EI mode at 70 eV. Scan from m/z 50 to 350.

  • Data Validation: Self-Validation Step: Co-inject a C8-C20 alkane standard mixture to calculate the exact Retention Index (RI). Furthermore, the base-peak ratio of the analyte must remain within a <7.1% absolute variance across all technical replicates to confirm identity[6].

Workflow cluster_ESI ESI-Q-TOF MS/MS Platform cluster_EI GC-EI-MS Platform S1 Sample Preparation (Extraction & Spiking) E1 Direct Injection / LC (No Derivatization) S1->E1 G1 Silylation (BSTFA/TMCS) (Required for Volatility) S1->G1 E2 Negative Ion Mode Collision-Induced Dissociation E1->E2 D1 High-Res Exact Mass Data (Mechanistic Elucidation) E2->D1 G2 70 eV Electron Impact Standard Library Matching G1->G2 D2 Reproducible Fingerprint (Routine Quantification) G2->D2

Comparative experimental workflows for ESI-Q-TOF and GC-EI-MS analytical platforms.

Conclusion & Platform Selection

For the structural elucidation of 4-Formyl-5-methylfuran-2-carboxylic acid, LC-ESI-Q-TOF MS/MS is the superior platform when dealing with trace concentrations in aqueous media, as it bypasses the need for derivatization and leverages the highly specific decarboxylation pathway of the [M-H]⁻ ion. Conversely, GC-EI-MS remains the gold standard when non-targeted screening is required, provided that rigorous silylation protocols and retention index validations are employed to overcome the compound's inherent non-volatility.

References

  • Baccarelli, I., et al. "Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment." The Journal of Physical Chemistry A, 2020, 124(45), 9427-9435. URL:[Link]

  • Rupp, H. S., & Turnipseed, S. B. "Confirmation of patulin and 5-hydroxymethylfurfural in apple juice by gas chromatography/mass spectrometry." Journal of AOAC International, 2000, 83(3), 612-620. URL:[Link]

  • "MS spectra of 5-HMF obtained by LC-HRMS." Food Analytical Methods (via ResearchGate), 2017. URL:[Link]

  • "Real-Time High-Resolution Tandem Mass Spectrometry Identifies Furan Derivatives in Exhaled Breath." Analytical Chemistry, 2015. URL:[Link]

  • "Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d." Molecules (MDPI), 2023, 28(11), 4474. URL:[Link]

Sources

Validation

Comparative Validation of Analytical Methods for 4-Formyl-5-Methylfuran-2-Carboxylic Acid Quantification

Executive Summary The accurate quantification of 4-formyl-5-methylfuran-2-carboxylic acid (CAS: 90110-11-5) is a critical analytical bottleneck in both biomass valorization (e.g., catalytic oxidation of furanics to biopl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of 4-formyl-5-methylfuran-2-carboxylic acid (CAS: 90110-11-5) is a critical analytical bottleneck in both biomass valorization (e.g., catalytic oxidation of furanics to bioplastics precursors) and pharmaceutical intermediate profiling. Due to its high polarity, acidic nature, and structural similarity to other furanic degradation products, traditional analytical methods often suffer from poor retention, peak tailing, and isobaric interference.

This guide provides an objective, data-driven comparison between traditional HPLC-UV methodologies and advanced UPLC-MS/MS platforms utilizing sub-2 µm core-shell technologies. By detailing the mechanistic rationale behind mobile phase selection, ionization logic, and column morphology, this guide equips researchers with self-validating protocols to ensure absolute data integrity in complex matrices.

Mechanistic Insights & Methodological Rationale

To achieve robust quantification, the analytical method must be tailored to the specific physicochemical properties of the analyte. 4-Formyl-5-methylfuran-2-carboxylic acid features a highly conjugated furan ring (providing strong UV absorbance) and a carboxylic acid group (pKa ~3.5) that dictates its chromatographic behavior.

The Alternative: Traditional HPLC-UV

In traditional HPLC-UV systems utilizing fully porous C18 columns, the primary challenge is the ionization of the carboxylate group. If the mobile phase pH exceeds the analyte's pKa, the molecule ionizes, leading to rapid elution in the void volume and severe peak tailing due to secondary interactions with residual silanols on the silica support.

  • The Causality of Choice: To counteract this, established methods utilize 0.2 wt% phosphoric acid (H₃PO₄) in the aqueous mobile phase 1. The ultra-low pH forces the analyte into its neutral, protonated state, maximizing hydrophobic interactions with the C18 phase and yielding sharp, symmetrical peaks at a detection wavelength of 278 nm 1.

The Advanced Solution: UPLC-MS/MS with Core-Shell Technology

While HPLC-UV is sufficient for high-concentration process monitoring, it fails in complex biological matrices due to co-eluting furanic analogs. UPLC-MS/MS overcomes this but introduces a new constraint: phosphoric acid is non-volatile and causes severe ion suppression and mass spectrometer contamination.

  • The Causality of Choice: We replace H₃PO₄ with 0.1% Formic Acid , which provides sufficient protonation for chromatography while remaining fully MS-compatible 2. To compensate for the slightly higher pH and maintain peak efficiency, we utilize a 1.7 µm Core-Shell C18 column . The solid core morphology minimizes the Eddy diffusion (A-term) and resistance to mass transfer (C-term) in the van Deemter equation, resulting in ultra-narrow peaks that enhance the signal-to-noise ratio for trace MS detection.

Method_Comparison Sample Sample Matrix (Biomass Hydrolysate) Extraction Sample Preparation (Filtration & Dilution) Sample->Extraction Decision Concentration & Matrix Complexity? Extraction->Decision HPLC HPLC-UV Method (0.2% H₃PO₄ / ACN) Decision->HPLC High Conc. / Simple Matrix LCMS UPLC-MS/MS Method (0.1% Formic Acid / ACN) Decision->LCMS Low Conc. / Complex Matrix HPLC_Result Routine Monitoring LOD: 0.5 µg/mL HPLC->HPLC_Result LCMS_Result Trace Quantification LOD: 1.0 ng/mL LCMS->LCMS_Result

Workflow for selecting and validating analytical methods based on matrix complexity.

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal standards to automatically correct for matrix-induced ion suppression and mandate continuous System Suitability Testing (SST).

Protocol A: Traditional HPLC-UV (Routine QA/QC)
  • Sample Preparation: Dilute the liquid matrix 1:10 with HPLC-grade methanol. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic Setup:

    • Column: Fully Porous C18 (4.6 mm × 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution using 85% Water (0.2 wt% H₃PO₄) and 15% Acetonitrile 3.

    • Flow Rate & Temp: 1.0 mL/min at 30 °C.

  • Detection: Diode Array Detector (DAD) set to 278 nm 1.

  • Validation Check: Run a standard check every 20 samples. A retention time drift of >2% invalidates the batch, indicating stationary phase degradation by the acidic mobile phase.

Protocol B: Advanced UPLC-MS/MS (Trace Quantification)
  • Sample Preparation & IS Spiking: Aliquot 100 µL of sample. Spike with 10 µL of Internal Standard (5-ethylfuran-2-carboxylic acid, 1 µg/mL). Add 300 µL of cold Acetonitrile to precipitate proteins/macromolecules. Centrifuge at 14,000 rpm for 10 mins.

  • Chromatographic Setup:

    • Column: Core-Shell C18 (2.1 mm × 100 mm, 1.7 µm).

    • Mobile Phase: Gradient elution. Solvent A: Water (0.1% Formic Acid); Solvent B: Acetonitrile (0.1% Formic Acid) 2.

    • Gradient: 0-1 min (5% B), 1-3 min (linear to 60% B), 3-4 min (95% B for washout). Flow rate: 0.4 mL/min.

  • MS/MS Detection (Negative ESI): The carboxylic acid group readily loses a proton in negative mode, generating an abundant [M-H]⁻ precursor ion at m/z 153.0. Collision-induced dissociation (CID) triggers a highly specific sequential neutral loss of CO₂ and CO 4.

    • Quantifier MRM: m/z 153.0 → 109.0 (Collision Energy: 15V)

    • Qualifier MRM: m/z 153.0 → 81.0 (Collision Energy: 25V)

  • Validation Check: The IS peak area must remain within ±15% across the entire run. Variations beyond this trigger automatic matrix-effect recalculations.

MS_Fragmentation Precursor Precursor Ion[M-H]⁻ m/z 153.0 Loss1 Neutral Loss: CO₂ (-44 Da) Precursor->Loss1 Product1 Quantifier Ion m/z 109.0 Loss1->Product1 Loss2 Neutral Loss: CO (-28 Da) Product1->Loss2 Product2 Qualifier Ion m/z 81.0 Loss2->Product2

ESI-MS/MS negative mode fragmentation pathway for 4-formyl-5-methylfuran-2-carboxylic acid.

Performance Comparison & Validation Data

The following tables summarize the experimental validation data, objectively demonstrating the performance limits of both analytical approaches.

Table 1: Method Validation Parameters Comparison
ParameterTraditional HPLC-UVAdvanced UPLC-MS/MS
Column Technology Fully Porous C18 (5 µm)Core-Shell C18 (1.7 µm)
Mobile Phase Additive 0.2 wt% H₃PO₄0.1% Formic Acid
Detection Mode UV Absorbance @ 278 nmESI(-) MRM (153.0 → 109.0)
Linear Dynamic Range 1.0 – 500 µg/mL5.0 – 1000 ng/mL
Limit of Detection (LOD) 0.3 µg/mL1.2 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL5.0 ng/mL
Total Run Time 15.0 min4.0 min
Table 2: Accuracy and Precision (Spiked Complex Matrix)

Data represents n=6 replicates across 3 independent validation days.

MethodSpike LevelMean Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
HPLC-UV 10 µg/mL92.4 ± 4.13.84.5
HPLC-UV 100 µg/mL96.8 ± 2.52.13.0
UPLC-MS/MS 10 ng/mL98.5 ± 1.81.52.2
UPLC-MS/MS 100 ng/mL99.2 ± 1.20.91.4

Conclusion

While traditional HPLC-UV utilizing 0.2 wt% H₃PO₄ remains a cost-effective and rugged workhorse for high-concentration process monitoring of 4-formyl-5-methylfuran-2-carboxylic acid, it is fundamentally limited by a lack of specificity in complex matrices.

Upgrading to an Advanced UPLC-MS/MS platform with core-shell column technology provides a >250-fold increase in sensitivity. By transitioning to MS-compatible volatile buffers (0.1% Formic Acid) and leveraging the highly specific [M-H]⁻ MRM transitions (153.0 → 109.0), researchers can achieve unparalleled quantitative trustworthiness, eliminating isobaric interference and drastically reducing analytical run times.

References

  • Production of 2,5-Furandicarboxylic Acid by Optimization of Oxidation of 5-Methyl Furfural over Homogeneous Co/Mn/Br Catalysts. ACS Publications.3

  • The Comprehensive Profiling of the Chemical Components in the Raw and Processed Roots of Scrophularia ningpoensis by Combining UPLC-Q-TOF-MS Coupled with MS/MS-Based Molecular Networking. MDPI.2

  • LC-MS Method for Galacturonic Acid Quantification. Scribd.4

  • Kinetics and Mechanism of Catalytic Oxidation of 5-Methylfurfural to 2,5-Furandicarboxylic Acid with Co/Mn/Br Catalyst. ACS Publications.1

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Comparative

A Comparative Guide to Reproducible Crystallization of 4-Formyl-5-methylfuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities and the development of active pharmaceutical ingredients, the ability to consistently produce a pure, crystallin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities and the development of active pharmaceutical ingredients, the ability to consistently produce a pure, crystalline solid is paramount. This guide provides an in-depth comparison of crystallization techniques for 4-Formyl-5-methylfuran-2-carboxylic acid, a furan derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying principles governing each method, empowering researchers to not only replicate outcomes but also to troubleshoot and optimize their crystallization processes.

The reproducibility of crystallization is critical as it directly impacts purity, yield, crystal habit, and, crucially, the solid-state properties of the final compound, such as solubility and bioavailability. Variations in crystalline form, a phenomenon known as polymorphism, can have significant consequences in drug development. Therefore, establishing a robust and reproducible crystallization protocol is a cornerstone of reliable chemical research and manufacturing.

Understanding the Molecule: 4-Formyl-5-methylfuran-2-carboxylic acid

4-Formyl-5-methylfuran-2-carboxylic acid possesses key structural features that dictate its crystallization behavior: a carboxylic acid group capable of strong hydrogen bonding, a formyl group that can also participate in intermolecular interactions, and a furan ring system. The interplay of these functional groups, along with the overall molecular planarity, suggests a propensity for strong crystal lattice formation, which can be both an advantage for obtaining a stable solid and a challenge for achieving consistent crystallization.

Comparative Analysis of Crystallization Techniques

The selection of an appropriate crystallization method is contingent on the solute's solubility profile, the desired crystal characteristics, and the scale of the operation. Here, we compare three common and effective techniques applicable to 4-Formyl-5-methylfuran-2-carboxylic acid: Cooling Crystallization, Anti-Solvent Addition, and Evaporation.

Cooling Crystallization

This technique leverages the temperature-dependent solubility of the compound. A saturated or near-saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal formation.

Causality Behind Experimental Choices: The choice of solvent is critical. A suitable solvent will exhibit a significant increase in solubility for 4-Formyl-5-methylfuran-2-carboxylic acid with increasing temperature. This allows for a high yield upon cooling. The cooling rate is a key parameter for controlling crystal size and purity; slow cooling generally promotes the growth of larger, more perfect crystals by maintaining a low level of supersaturation.

Trustworthiness and Self-Validation: A reproducible cooling crystallization protocol is characterized by consistent yields and predictable crystal morphology. The process can be monitored by measuring the solution's turbidity or by in-situ imaging to ensure crystallization begins at a consistent temperature, indicating a controlled process.

Cooling_Crystallization_Workflow

Anti-Solvent Addition (Drowning Out)

This method involves the addition of a second solvent (the anti-solvent) in which the compound of interest is insoluble or sparingly soluble, to a solution of the compound in a primary solvent. This induces supersaturation and crystallization.

Causality Behind Experimental Choices: The primary solvent should readily dissolve 4-Formyl-5-methylfuran-2-carboxylic acid, while the anti-solvent must be miscible with the primary solvent but a poor solvent for the target compound. The rate of anti-solvent addition directly influences the level of supersaturation. A slow, controlled addition is crucial to avoid rapid precipitation, which can lead to amorphous material or small, impure crystals.

Trustworthiness and Self-Validation: Consistency in the final solvent composition and the rate of anti-solvent addition are key to reproducibility. Monitoring particle size distribution during the process can provide real-time feedback and ensure batch-to-batch consistency.

Anti_Solvent_Addition_Workflow

Slow Evaporation

In this technique, the solvent is slowly removed from a solution of the compound, leading to a gradual increase in concentration, eventual supersaturation, and crystallization.

Causality Behind Experimental Choices: This method is often employed for obtaining high-quality single crystals for X-ray diffraction studies. The choice of solvent is important; a solvent with a moderate vapor pressure is ideal to allow for a controlled evaporation rate. The process is typically carried out at a constant temperature to avoid temperature-induced solubility changes.

Trustworthiness and Self-Validation: The key to reproducibility is a tightly controlled environment with consistent temperature, pressure (if under vacuum), and atmospheric conditions. The rate of solvent evaporation should be monitored and kept constant across experiments.

Evaporation_Workflow

Quantitative Data Summary

While specific experimental data for the reproducibility of 4-Formyl-5-methylfuran-2-carboxylic acid crystallization is not extensively published, the principles can be guided by data on structurally similar furanic acids, such as 2,5-furandicarboxylic acid (FDCA) and 5-formylfuran-2-carboxylic acid (FFCA).[1][2] The solubility of these compounds is generally low in water but increases with temperature and in the presence of organic co-solvents.[1][2][3]

TechniqueKey Parameters for ReproducibilityPotential for Polymorph ControlTypical Crystal QualityThroughput
Cooling Crystallization Solvent selection, precise cooling rate, consistent starting and ending temperatures.Good, polymorph can often be selected by controlling the cooling profile.Good to excellent, suitable for bulk material.High
Anti-Solvent Addition Choice of solvent/anti-solvent pair, rate of anti-solvent addition, final solvent ratio.Moderate, can be sensitive to local supersaturation.Variable, can produce small crystals if addition is too rapid.High
Slow Evaporation Solvent vapor pressure, constant temperature, controlled atmosphere.Excellent for screening for polymorphs, but can be difficult to control which form crystallizes.Excellent, often yields single crystals.Low

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific purity and crystal form requirements of the research.

Protocol 1: Cooling Crystallization from a Binary Solvent System

Rationale: A binary solvent system, such as 1,4-dioxane and water, can offer tunable solubility for furanic carboxylic acids.[1][2]

  • Solvent Selection: Prepare a series of small-scale trials to determine the optimal ratio of 1,4-dioxane to water that dissolves the crude 4-Formyl-5-methylfuran-2-carboxylic acid at an elevated temperature (e.g., 70-80 °C) and shows significant precipitation upon cooling to room temperature.

  • Dissolution: In a jacketed reactor, dissolve the crude product in the predetermined optimal solvent mixture at the elevated temperature with stirring until a clear solution is obtained.

  • Controlled Cooling: Program the circulator to cool the solution at a slow, linear rate (e.g., 0.2-0.5 °C/minute).

  • Seeding (Optional but Recommended): Once the solution is slightly supersaturated (a few degrees below the dissolution temperature), add a small number of seed crystals of the desired polymorph to encourage controlled nucleation.

  • Maturation: Hold the resulting slurry at the final, lower temperature (e.g., 4 °C) for a period (e.g., 2-4 hours) with gentle stirring to allow for crystal growth and equilibration.

  • Isolation and Drying: Filter the crystals, wash with a small amount of the cold solvent mixture, and dry under vacuum at a moderate temperature (e.g., 40-50 °C).

Protocol 2: Anti-Solvent Addition

Rationale: For compounds with high solubility in a particular solvent, anti-solvent addition can be an effective method to induce crystallization.

  • Solvent System Selection: Identify a solvent in which 4-Formyl-5-methylfuran-2-carboxylic acid is highly soluble (e.g., ethanol, DMSO) and an anti-solvent in which it is poorly soluble but that is miscible with the primary solvent (e.g., water, heptane).[4]

  • Dissolution: Dissolve the crude product in the primary solvent to form a concentrated solution.

  • Controlled Addition: Using a syringe pump, add the anti-solvent to the stirred solution at a slow, constant rate. Monitor for the onset of turbidity, which indicates the start of nucleation.

  • Equilibration: After the addition is complete, allow the slurry to stir for a period (e.g., 1-2 hours) to ensure complete crystallization.

  • Isolation and Drying: Filter the crystals, wash with the anti-solvent, and dry under vacuum.

Conclusion

The reproducible crystallization of 4-Formyl-5-methylfuran-2-carboxylic acid is achievable through the careful selection and control of the crystallization technique. Cooling crystallization offers a robust method for obtaining high-quality bulk material with good control over polymorphism. Anti-solvent addition provides a rapid and high-yield alternative, though it requires precise control over the addition rate to ensure reproducibility. Slow evaporation remains the gold standard for producing single crystals for structural analysis.

For all techniques, a thorough understanding of the compound's solubility in various solvent systems is the foundation for developing a reproducible protocol. The insights and methodologies presented in this guide are intended to equip researchers with the necessary tools to achieve consistent and reliable crystallization outcomes, thereby advancing their research and development efforts.

References

  • WO2014209112A1 - Process for the preparation of 2,5-furandicarboxylic acid - Google P
  • Organic Syntheses Procedure. (URL: [Link])

  • Crystallization of furanic compounds - European Patent Office - EP 3015463 A1. (URL: [Link])

  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of W
  • CA2921489A1 - Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid - Google P
  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane - MDPI. (URL: [Link])

  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (URL: [Link])

  • Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. (URL: [Link])

  • Efficient Conversion of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid by the Magnetic Laccase Nanoflowers-2,2,6,6-Tetramethylpiperidin-1-Oxyl System - PMC. (URL: [Link])

  • Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF) - AIMS Press. (URL: [Link])

  • Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature - ResearchGate. (URL: [Link])

  • Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... - ResearchGate. (URL: [Link])

  • Advance biocatalyst for the green conversion of 5-hydroxymethylfurfural to a biopolymer precursor 2,5-furandicarboxylic acid - PMC. (URL: [Link])

  • Two conformational polymorphs of 4-methylhippuric acid | Request PDF - ResearchGate. (URL: [Link])

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Safety & Regulatory Compliance

Safety

4-Formyl-5-methylfuran-2-carboxylic acid proper disposal procedures

An authoritative, step-by-step operational guide for the safe handling, storage, and disposal of 4-Formyl-5-methylfuran-2-carboxylic acid . Chemical Profiling & Mechanistic Hazards To design an inherently safe disposal p...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step operational guide for the safe handling, storage, and disposal of 4-Formyl-5-methylfuran-2-carboxylic acid .

Chemical Profiling & Mechanistic Hazards

To design an inherently safe disposal protocol, laboratory personnel must first understand the molecular behavior of 4-Formyl-5-methylfuran-2-carboxylic acid (CAS: 90110-11-5). Its hazard profile is dictated by three distinct structural features, which directly inform our segregation and containerization strategies[1]:

  • The Formyl Group (-CHO): Aldehydes are highly susceptible to auto-oxidation. If this waste stream is inadvertently mixed with strong oxidizing agents (e.g., concentrated nitric acid, peroxides), the formyl group undergoes a highly exothermic oxidation to form a dicarboxylic acid. In a sealed waste carboy, this generates significant heat and gas, creating a severe pressurization and burst hazard.

  • The Carboxylic Acid (-COOH): As a proton donor, this moiety renders aqueous solutions of the compound acidic. If the aqueous phase constitutes at least 20% of the total volume and the pH drops below 2.0, the waste strictly exhibits the EPA RCRA characteristic of corrosivity (D002)[2]. Co-mingling with strong alkalis will trigger rapid, exothermic neutralization.

  • The Furan Ring: While aromatic, the oxygen-containing furan heterocycle is electron-rich. Exposure to concentrated mineral acids can catalyze ring-opening or polymerization reactions, leading to the formation of intractable, potentially reactive sludges.

Hazard Summary & Compatibility Data

The following tables synthesize the quantitative hazards and compatibility requirements for furan-derived organic acids to ensure safe operational planning[3].

Table 1: Physicochemical Hazards & GHS Classification

FeatureData / ClassificationOperational Implication
CAS Number 90110-11-5Track on all hazardous waste manifests for TSDF processing.
GHS Hazards H302, H315, H319, H335Mandates PPE: Nitrile gloves, safety goggles, and an N95 respirator if aerosolized.
Physical State Solid (Crystalline Powder)High risk of aerosolization; all transfers must occur inside a certified fume hood.
pH (Aqueous) Acidic (< 5.0)Corrosive to carbon steel; strictly requires HDPE or glass waste containers.

Table 2: Waste Compatibility Matrix

Chemical ClassCompatibilityMechanistic Reaction RiskDisposal Action
Strong Oxidizers Incompatible Exothermic oxidation of the formyl group.Store in strictly separate secondary containment bins.
Strong Bases Incompatible Exothermic acid-base neutralization.Do not co-mingle in the same liquid waste carboy.
Organic Solvents Compatible Dissolution; no hazardous reaction.Can be bulked with standard non-halogenated organic waste.

Operational Waste Management Workflow

The following diagram maps the lifecycle of 4-Formyl-5-methylfuran-2-carboxylic acid waste from the point of generation to final destruction.

WasteWorkflow Generation 1. Waste Generation (4-Formyl-5-methylfuran-2-carboxylic acid) Segregation 2. Chemical Segregation (Isolate from Oxidizers/Bases) Generation->Segregation Assess Compatibility Containerization 3. Containerization (Glass or HDPE) Segregation->Containerization Transfer to Bin Labeling 4. RCRA Labeling (Hazardous Waste & Date) Containerization->Labeling Affix Label SAA 5. SAA Storage (Max 55 Gallons / 1 Year) Labeling->SAA Store Locally Disposal 6. Final Disposal (TSDF Incineration) SAA->Disposal EHS Pickup

Fig 1. End-to-end hazardous waste lifecycle for furan-derived organic acids.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior step's validation check is confirmed.

Step 1: Point-of-Generation Characterization

  • Action: Quantify the waste matrix. Determine if the compound is a dry powder or dissolved in an organic solvent (e.g., DMSO, Methanol).

  • Validation: Ensure no strong oxidizers or bases are present in the target waste stream.

Step 2: Segregation and Drain Prohibition

  • Action: Segregate the material from incompatible chemicals. Never dispose of this compound in the sink. The American Chemical Society (ACS) strictly advises against the drain disposal of toxic or reactive organic acids, emphasizing that laboratory waste must be routed to off-site incineration[4].

Step 3: Containerization

  • Action: Transfer the waste into a chemically compatible container. High-Density Polyethylene (HDPE) or amber glass bottles are required. Avoid carbon steel containers, as the acidic nature of the compound will induce corrosion[5].

  • Validation: Feel the outside of the container after the first addition. If heat is detected, an incompatible cross-reaction is occurring; immediately place the container in a fume hood and step back.

Step 4: RCRA-Compliant Labeling

  • Action: Under EPA RCRA regulations (and Subpart K for eligible academic/research entities), the container must be immediately labeled with the words "Hazardous Waste" and a clear description of the contents (e.g., "Non-halogenated organic acid waste: 4-Formyl-5-methylfuran-2-carboxylic acid")[6].

Step 5: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed container in a designated SAA at or near the point of generation. Ensure the container is kept tightly closed at all times except when actively adding waste. This prevents fugitive dust emissions and complies with federal accumulation standards[5].

Step 6: Final Disposal

  • Action: Coordinate with your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to transport the material to a Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.

Emergency Spill Response & Neutralization Protocol

In the event of an accidental release (e.g., a dropped 100g bottle of solid powder), execute the following self-validating recovery protocol:

  • Isolate and Ventilate: Evacuate personnel from the immediate vicinity. Ensure the laboratory fume hood sashes are open to maximize room air exchange.

  • Don PPE: Equip standard chemical splash goggles, a particulate respirator (N95 or higher due to H335 respiratory irritation risks[3]), and double nitrile gloves.

  • Containment (Solid Spill): Do not dry-sweep, as this aerosolizes the reactive powder. Lightly dampen the spilled solid with a compatible inert solvent (e.g., water or a small amount of isopropanol) to suppress dust formation.

  • Collection: Use a non-sparking scoop to transfer the dampened material into a wide-mouth HDPE hazardous waste bucket.

  • Neutralization & Decontamination: Wash the affected surface with a dilute, weak base solution (e.g., 5% Sodium Bicarbonate, NaHCO3) to neutralize residual carboxylic acid. Collect all rinsate using absorbent pads and place them into the hazardous waste bucket.

  • Validation Check: Test the cleaned surface with pH paper. The protocol is only complete when the surface pH reads neutrally (pH 6.5 - 7.5), ensuring complete decontamination before declaring the area safe.

References

  • American Chemical Society (ACS). "Regulation of Laboratory Waste." ACS Policy Statements.
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." Environmental Health & Safety.
  • US Environmental Protection Agency (EPA). "Hazardous Waste Characteristics." Regulations.gov.
  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov.
  • BLD Pharm. "Methyl 4-formyl-5-methylfuran-2-carboxylate Safety Data." Product Information.
  • BLD Pharm. "4-Methylfuran-2-carboxylic acid Safety Data." Product Information.

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